3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-2-4-10(5-3-9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYZULHJSPVQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365270 | |
| Record name | 3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103989-12-4 | |
| Record name | 3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(4-acetylphenyl)-1,3-oxazolidin-2-one, a molecule of significant interest to researchers and professionals in drug development. The N-aryl oxazolidinone scaffold is a well-established pharmacophore, and this particular derivative, featuring an acetylphenyl moiety, presents unique opportunities for further functionalization and exploration of its biological activity.
Core Chemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |
| Molecular Weight | 205.21 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not experimentally determined; expected to be a solid at room temperature. | N/A |
| Boiling Point | Not determined | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water. | N/A |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through several established methods for the preparation of N-aryl oxazolidinones. A common and effective approach involves the cyclization of a corresponding amino alcohol derivative or the coupling of an aryl amine with a suitable three-carbon synthon.
Proposed Synthetic Pathway: From 4-Aminoacetophenone
A plausible and efficient synthesis starts from the readily available 4-aminoacetophenone. The overall workflow is depicted below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of N-(4-acetylphenyl)-2-aminoethanol
-
To a solution of 4-aminoacetophenone (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a base like sodium bicarbonate (1.2 equivalents).
-
Slowly add 2-chloroethanol (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-acetylphenyl)-2-aminoethanol.
Causality behind Experimental Choices: The use of a base is crucial to deprotonate the amino group of 4-aminoacetophenone, increasing its nucleophilicity to attack the electrophilic carbon of 2-chloroethanol. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Step 2: Cyclization to this compound
-
Dissolve the N-(4-acetylphenyl)-2-aminoethanol (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.2 equivalents), to the solution and cool it to 0 °C in an ice bath.
-
Slowly add a phosgene equivalent, for instance, a solution of triphosgene (0.4 equivalents) in the same solvent, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain this compound.
Trustworthiness of the Protocol: This protocol is based on well-established and frequently published methods for the synthesis of N-aryl oxazolidinones[1]. The use of a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) is a standard and reliable method for the formation of the cyclic carbamate of the oxazolidinone ring[1].
Spectral and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data:
| Technique | Expected Data |
| ¹H NMR (in CDCl₃) | * Aromatic protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the four protons on the disubstituted benzene ring. * Oxazolidinone ring protons: Two triplets around δ 4.0-4.5 ppm for the two methylene groups (-CH₂-N- and -CH₂-O-). * Acetyl group protons: A singlet at approximately δ 2.6 ppm for the methyl group (-COCH₃). |
| ¹³C NMR (in CDCl₃) | * Carbonyl carbons: A peak around δ 197 ppm for the acetyl carbonyl and a peak around δ 155 ppm for the oxazolidinone carbonyl. * Aromatic carbons: Multiple signals in the range of δ 118-140 ppm. * Oxazolidinone ring carbons: Peaks around δ 62 ppm and δ 45 ppm. * Acetyl methyl carbon: A peak around δ 26 ppm. |
| FT-IR (KBr pellet) | * C=O stretching (acetyl): A strong absorption band around 1680 cm⁻¹. * C=O stretching (oxazolidinone): A strong absorption band around 1750 cm⁻¹. * C-N stretching: An absorption band around 1230 cm⁻¹. * C-O stretching: An absorption band around 1050 cm⁻¹. * Aromatic C-H stretching: Bands above 3000 cm⁻¹. |
| Mass Spectrometry (ESI+) | * [M+H]⁺: Expected at m/z 206.07. * [M+Na]⁺: Expected at m/z 228.05. |
Protocol for HPLC Purity Analysis
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.
-
Gradient: Start with 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
This method should provide a sharp peak for the pure compound, allowing for accurate purity assessment.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of this compound offers several avenues for further chemical modification and exploration of its biological potential.
Key Reactive Sites
Caption: Key reactive sites for further derivatization.
-
The Acetyl Group: The methyl group of the acetyl moiety is amenable to a variety of condensation reactions, such as aldol and Claisen condensations, allowing for the extension of the side chain. The carbonyl group itself can be reduced to an alcohol or converted to an oxime or other derivatives.
-
The Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the acetyl group is deactivating.
Potential Biological Activities
The oxazolidinone core is a key feature of several clinically important drugs.
-
Antibacterial Agents: Oxazolidinones, such as the FDA-approved drug Linezolid, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] Derivatives of this compound could be explored for their activity against a range of bacteria, including multi-drug resistant strains.
-
Anticancer Agents: Some oxazolidinone derivatives have demonstrated promising anticancer activity. The acetylphenyl group provides a handle for the synthesis of a library of compounds that can be screened for cytotoxic effects against various cancer cell lines.
-
Monoamine Oxidase (MAO) Inhibitors: Certain N-substituted oxazolidinones have been identified as inhibitors of monoamine oxidase, an enzyme implicated in neurological disorders.
The presence of the acetyl group offers a point of diversification for creating new chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable scaffold for medicinal chemistry research. Its synthesis is achievable through established methodologies, and its structure presents multiple opportunities for the generation of diverse chemical libraries. The well-documented biological importance of the oxazolidinone class of compounds provides a strong rationale for the further investigation of this molecule and its derivatives in the pursuit of novel therapeutics.
References
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ResearchGate. (2015). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]
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GSRS. (n.d.). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]
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MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]
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PubMed Central. (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Retrieved from [Link]
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GSRS. (2025). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. Retrieved from [Link]
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MDPI. (2016). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]
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SpectraBase. (n.d.). Oxazolid-2-one, 3-acetyl-4-methyl-5-phenyl-. Retrieved from [Link]
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PubMed Central. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]
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ResearchGate. (2022). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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PubMed. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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PubChem. (n.d.). 4-(3-Ethynylphenyl)-1,3-oxazolidin-2-one. Retrieved from [Link]
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PubChem. (n.d.). 2-Oxazolidinone, 4-phenyl-, (4S)-. Retrieved from [Link]
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PubChem. (n.d.). 2-Oxazolidinone. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. Retrieved from [Link]
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Wikipedia. (2025). 4-Methyl-5-phenyl-1,3-oxazolidine. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. Retrieved from [Link]
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PubChem. (n.d.). (4R)-4-(4-phenylphenyl)-1,3-oxazolidin-2-one. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Elucidation of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
This guide provides a comprehensive framework for the structural elucidation of the novel compound 3-(4-acetylphenyl)-1,3-oxazolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of modern spectroscopic techniques to unambiguously confirm the molecular architecture of this target compound. The methodologies described herein are grounded in established analytical principles and validated through extensive field application, ensuring both scientific rigor and practical relevance.
Introduction: The Significance of the Oxazolidinone Scaffold
Oxazolidinones are a critical class of heterocyclic compounds in medicinal chemistry, most notably recognized for their potent antibacterial activity.[1] The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multi-drug resistant Gram-positive bacteria. The efficacy of these compounds is intrinsically linked to their unique three-dimensional structure, which facilitates binding to the bacterial ribosome and subsequent inhibition of protein synthesis.[1]
The title compound, this compound, incorporates the core oxazolidinone ring system appended with a 4-acetylphenyl group. This substitution pattern presents an interesting scaffold for further chemical modification and pharmacological investigation. Accurate and unequivocal structural confirmation is the foundational first step in any such endeavor. This guide will walk through the logical workflow for achieving this, from initial synthesis to final structural verification.
The Elucidation Workflow: A Multi-Technique Approach
Mass Spectrometry: Determining the Molecular Blueprint
Principle: Mass spectrometry (MS) provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. This is the first and most fundamental piece of data in any structural elucidation.
Expected Data for this compound (C₁₁H₁₁NO₃):
-
Molecular Formula: C₁₁H₁₁NO₃
-
Molecular Weight: 205.21 g/mol
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would be expected to be within a few parts per million (ppm) of the calculated value (e.g., for [M+H]⁺, C₁₁H₁₂NO₃⁺, the calculated mass is 206.0817).
Experimental Protocol (Electrospray Ionization - Time of Flight Mass Spectrometry):
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infuse the sample solution directly into the ESI-TOF mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Analyze the resulting spectrum to identify the molecular ion peak and determine its exact mass. Utilize the instrument software to predict the elemental composition based on the measured exact mass.
Infrared Spectroscopy: Identifying Key Functional Groups
Principle: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (oxazolidinone ring) |
| ~1750 | Strong | C=O stretch (cyclic carbamate of oxazolidinone) |
| ~1680 | Strong | C=O stretch (acetyl ketone) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1230 | Strong | C-O stretch (ester-like) |
| ~1100 | Strong | C-N stretch |
Note: These are predicted values based on characteristic absorption frequencies for the respective functional groups.
Experimental Protocol (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the key absorption bands and correlate them with the expected functional groups.
Nuclear Magnetic Resonance Spectroscopy: Assembling the Pieces
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms (chemical shift), the number of protons in a given environment (integration), and the connectivity of atoms through covalent bonds (coupling). Both ¹H and ¹³C NMR are essential.
Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃):
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-aromatic (ortho to acetyl) | ~7.9 | d | 2H | Protons on the aromatic ring adjacent to the acetyl group |
| H-aromatic (ortho to N) | ~7.6 | d | 2H | Protons on the aromatic ring adjacent to the nitrogen |
| H-5 (oxazolidinone) | ~4.5 | t | 2H | -O-CH₂- of the oxazolidinone ring |
| H-4 (oxazolidinone) | ~4.1 | t | 2H | -N-CH₂- of the oxazolidinone ring |
| H-acetyl | ~2.6 | s | 3H | Methyl protons of the acetyl group |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-acetyl C=O | ~197 | Carbonyl carbon of the acetyl group |
| C-2 (oxazolidinone C=O) | ~155 | Carbonyl carbon of the oxazolidinone ring |
| C-aromatic (ipso to N) | ~142 | Aromatic carbon attached to the nitrogen |
| C-aromatic (ipso to acetyl) | ~135 | Aromatic carbon attached to the acetyl group |
| C-aromatic (ortho to acetyl) | ~129 | Aromatic carbons adjacent to the acetyl group |
| C-aromatic (ortho to N) | ~118 | Aromatic carbons adjacent to the nitrogen |
| C-5 (oxazolidinone) | ~62 | -O-CH₂- carbon of the oxazolidinone ring |
| C-4 (oxazolidinone) | ~45 | -N-CH₂- carbon of the oxazolidinone ring |
| C-acetyl CH₃ | ~26 | Methyl carbon of the acetyl group |
Note: These chemical shifts are estimates based on data from structurally related compounds and general principles of NMR spectroscopy.[2][3][4]
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
For more detailed structural information, consider acquiring 2D NMR spectra, such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations).
-
Process and analyze the spectra, assigning all observed signals to the corresponding atoms in the proposed structure.
Conclusion: A Unified Structural Hypothesis
The culmination of this multi-faceted analytical approach is the convergence of all data points to support a single, unambiguous structure. The mass spectrum will confirm the elemental composition. The IR spectrum will verify the presence of the key carbonyl and aromatic functionalities. Finally, the ¹H and ¹³C NMR spectra will provide the definitive evidence for the connectivity of the atoms, confirming the arrangement of the acetylphenyl group on the nitrogen of the oxazolidin-2-one ring. This systematic and self-validating process ensures the highest level of confidence in the final structural assignment of this compound, paving the way for its further development and application.
References
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Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4-nitrophenyl) thiazolidin-4-one derivatives. ResearchGate. [Link]
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3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. gsrs. [Link]
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SUPPORTING MATERIALS. Source not specified. [Link]
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Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. National Institutes of Health. [Link]
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3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. gsrs. [Link]
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Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kufa for Chemical Science. [Link]
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A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. [Link]
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Fragments of 1 H NMR spectra of... ResearchGate. [Link]
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(Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one. National Institutes of Health. [Link]
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Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]
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Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Journal of University of Shanghai for Science and Technology. [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
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(R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone. PubMed Central. [Link]
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3-(4-Benzoylphenyl)oxazolidin-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Oxazolid-2-one, 3-acetyl-4-methyl-5-phenyl- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
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2-Oxazolidinone. PubChem. [Link]
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Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. [Link]
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Crystal structure of 5-acetyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, C15H17FN2O4. ResearchGate. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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2-Oxazolidinone, 4-phenyl-, (4S)-. PubChem. [Link]
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(4S)-3-[(E)-1-oxo-3-phenylprop-2-enyl]-4-phenyl-2-oxazolidinone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
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Oxazolidine-2,4-dione, 5-(4-ethoxyphenyl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
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(4S,5R)-3-(3-methyl-1-oxobut-2-enyl)-4,5-diphenyl-2-oxazolidinone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. PubChem. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of the synthetic compound 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one. Based on extensive structure-activity relationship (SAR) data from the broader oxazolidinone class, and detailed information on close structural analogs, the primary mechanism of action is identified as the inhibition of bacterial protein synthesis. A potential secondary activity, the inhibition of monoamine oxidase (MAO), is also explored. This guide delves into the molecular interactions, key signaling pathways, and provides detailed experimental protocols for the validation of these mechanisms.
Introduction and Compound Profile
This compound is a member of the oxazolidinone class of heterocyclic compounds. The oxazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[1] The defining feature of this class is the 1,3-oxazolidin-2-one ring system. The biological activity of oxazolidinone derivatives is highly modulated by the nature of the substituents at the N-3 and C-5 positions of the ring.
The subject of this guide, this compound, is characterized by a phenyl ring attached to the nitrogen at the 3-position, which is further substituted with an acetyl group at the para-position.
Compound Structure:
-
Core: 1,3-Oxazolidin-2-one
-
N-3 Substituent: 4-Acetylphenyl group
The presence of the N-phenyl-oxazolidinone core suggests two primary potential biological activities based on established SAR for this class: antibacterial action through the inhibition of protein synthesis and neurological activity via the inhibition of monoamine oxidase.[2][3]
Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The most well-documented and clinically relevant mechanism of action for N-phenyl-oxazolidinones is the inhibition of bacterial protein synthesis.[3] This activity is particularly pronounced against a wide range of Gram-positive bacteria, including multi-drug resistant strains.[3]
Strong evidence for this mechanism for this compound comes from studies on its close structural analog, DuP 721 (p-acetylphenyloxooxazolidinylmethylacetamide).[4][5][6][7] DuP 721 shares the identical N-(4-acetylphenyl) oxazolidinone core and has been demonstrated to be a potent inhibitor of bacterial protein synthesis.[4][5] The primary difference lies in the C-5 substituent, which is known to modulate the potency of antibacterial activity but not the fundamental mechanism.
Molecular Target: The 50S Ribosomal Subunit
Oxazolidinones exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[1][8][9][10][11] This interaction is specific to bacterial ribosomes, which contributes to the selective toxicity of these compounds. The binding site is located at the peptidyl transferase center (PTC) in the A-site.[1][10] This strategic location allows oxazolidinones to interfere with a critical step in protein synthesis.
Inhibition of the Initiation Complex Formation
The binding of oxazolidinones to the 50S subunit prevents the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis.[12][13] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). By binding to the 50S subunit, oxazolidinones are proposed to distort the binding site for the initiator-tRNA, thereby preventing its proper positioning and inhibiting the formation of the N-formylmethionyl-tRNA-ribosome-mRNA ternary complex.[13] This effectively halts protein synthesis at its very beginning.[12][14]
Signaling Pathway Diagram
Caption: Inhibition of Bacterial Protein Synthesis by this compound.
In Vitro Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for the structurally related compound DuP 721 against various bacterial strains, providing an expected range of activity for this compound.
| Bacterial Strain | DuP 721 MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 2.0 | [4][5] |
| Streptococcus faecalis | 2.0 | [5] |
| Streptococcus faecium | 4.0 | [5] |
| Penicillin-resistant Streptococcus pneumoniae | 4.0 | [5] |
| Staphylococcus epidermidis | 4.0 | [5] |
| Bacteroides fragilis | 8.0 | [7] |
Potential Secondary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition
Certain N-phenyl-oxazolidinone derivatives are known to exhibit inhibitory activity against monoamine oxidases (MAOs), enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[15][16][17] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[15]
The structural similarity of the N-phenyl-oxazolidinone core to known MAO inhibitors warrants an investigation into this potential secondary mechanism of action for this compound.
Structure-Activity Relationship for MAO Inhibition
The nature of the substituent on the N-phenyl ring plays a critical role in determining the potency and selectivity of MAO inhibition.[18] Generally, small, lipophilic substituents on the phenyl ring are favorable for MAO inhibitory activity. The para-acetyl group on this compound is an electron-withdrawing group. While extensive SAR studies have been conducted on various substituted N-phenyl-oxazolidinones, the specific effect of a para-acetyl group on MAO inhibition is not well-documented in the available literature. However, it is known that substitutions on the phenyl ring can significantly influence the inhibitory activity against MAO-B.[19] For instance, para-chloro substitution has been shown to increase MAO-B inhibitory activity in some series.[20][21] Therefore, experimental validation is crucial to determine if this compound possesses any significant MAO inhibitory properties.
Signaling Pathway Diagram
Caption: Potential Monoamine Oxidase Inhibition by this compound.
Experimental Protocols
To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.
Bacterial Protein Synthesis Inhibition Assay (Cell-Free Translation System)
This assay directly measures the inhibitory effect of the compound on bacterial protein synthesis in a cell-free environment.
Methodology:
-
Preparation of Bacterial Cell-Free Extract (S30 Extract):
-
Culture a suitable bacterial strain (e.g., E. coli or Staphylococcus aureus) to mid-log phase.
-
Harvest cells by centrifugation and wash with appropriate buffers.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 supernatant.
-
Pre-incubate the S30 extract to degrade endogenous mRNA and nucleic acids.
-
-
In Vitro Translation Reaction:
-
Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), amino acids, and a reporter mRNA (e.g., luciferase or β-galactosidase).
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., linezolid).
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
-
Quantification of Protein Synthesis:
-
Stop the reaction and quantify the amount of newly synthesized reporter protein using a corresponding assay (e.g., luciferase assay for luminescence or ONPG assay for β-galactosidase activity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits protein synthesis by 50%).
-
Workflow Diagram:
Caption: Workflow for the Bacterial Protein Synthesis Inhibition Assay.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This assay determines the ability of the compound to inhibit the activity of MAO-A and MAO-B.
Methodology:
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).
-
Amplex® Red reagent (a fluorogenic probe).
-
Horseradish peroxidase (HRP).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Test compound (this compound) and positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, MAO-A or MAO-B enzyme, and varying concentrations of the test compound or controls.
-
Pre-incubate the mixture to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding a mixture of the MAO substrate, Amplex® Red, and HRP.
-
Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength (e.g., 530-560 nm excitation, ~590 nm emission).
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per unit time) for each concentration.
-
Determine the percentage of MAO inhibition relative to the vehicle control.
-
Calculate the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
-
Workflow Diagram:
Caption: Workflow for the Monoamine Oxidase Inhibition Assay.
Conclusion
Based on the available evidence from structurally analogous compounds, the primary and most probable mechanism of action for this compound is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. This is expected to confer antibacterial activity, particularly against Gram-positive bacteria. A secondary, yet unconfirmed, mechanism of action is the potential for monoamine oxidase inhibition, which requires empirical validation. The experimental protocols provided in this guide offer a robust framework for elucidating the precise biological activities and mechanism of action of this compound, which is essential for its further development as a potential therapeutic agent.
References
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Lin, A. H., et al. (1997). The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial Agents and Chemotherapy, 41(10), 2127–2131. [Link]
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Slee, A. M., et al. (1987). Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial Agents and Chemotherapy, 31(11), 1791–1797. [Link]
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Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link]
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Daly, J. S., et al. (1988). Activity and mechanism of action of DuP 105 and DuP 721, new oxazolidinone compounds. Journal of Antimicrobial Chemotherapy, 21(6), 721–730. [Link]
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Lin, A. H., et al. (1997). The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial Agents and Chemotherapy, 41(10), 2127-2131. [Link]
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Ippolito, J. A., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(43), 16536-16541. [Link]
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Wilson, D. N., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Molecular Biology, 379(3), 564-575. [Link]
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Daly, J. S., et al. (1988). Activity and mechanism of action of DuP 105 and DuP 721, new oxazolidinone compounds. Journal of Antimicrobial Chemotherapy, 21(6), 721–730. [Link]
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Wilson, D. N., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of the American Chemical Society, 130(28), 9072–9073. [Link]
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Leach, K. L., et al. (2007). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Molecular and Cellular Biology, 27(3), 1143–1153. [Link]
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Shinabarger, D. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Journal of Biological Chemistry, 276(40), 37479–37484. [Link]
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Marks, J., et al. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Communications, 12(1), 4843. [Link]
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Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251–3255. [Link]
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Jones, R. N., et al. (1988). In vitro activities of two oxazolidinone antimicrobial agents, DuP 721 and DuP 105. Antimicrobial Agents and Chemotherapy, 32(11), 1647–1650. [Link]
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Singh, R. B., et al. (2014). Current Updates on Oxazolidinone and Its Significance. *International Journal of Medicinal Chemistry, 2014, 1–20. [Link]
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Unsalan, S., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure and Dynamics, 41(8), 3045–3068. [Link]
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Tripathi, A. C., et al. (2015). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 5(105), 86395–86421. [Link]
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Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. *European Journal of Medicinal Chemistry, 243, 114655. [Link]
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Ozawa, S., et al. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese Journal of Pharmacology, 13(2), 161-168. [Link]
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Ramsay, R. R., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(4), 547–554. [Link]
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Unist, T., et al. (2011). Structure-activity relationship and docking studies of thiazolidinedione-type compounds with monoamine oxidase B. Bioorganic & Medicinal Chemistry Letters, 21(16), 4798–4803. [Link]
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Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. *Frontiers in Chemistry, 9, 706915. [Link]
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de Freitas, S. A., et al. (2024). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Medicinal Chemistry, 31. [Link]
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Kim, J., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 25(10), 5278. [Link]
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Kim, J., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 25(10), 5278. [Link]
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Synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one from 4-aminoacetophenone
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive framework for the synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, a valuable heterocyclic compound, starting from the readily available precursor, 4-aminoacetophenone. N-aryl oxazolidinones are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antibacterial drugs like Linezolid.[1][2][3] This document delves into the strategic and mechanistic considerations of the synthesis, offers a detailed, field-proven experimental protocol, and outlines robust methods for purification and analytical characterization. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure reproducibility and scientific rigor.
Strategic Rationale and Mechanistic Considerations
The synthesis of N-aryl oxazolidinones from anilines is a well-established transformation in organic chemistry.[4] The core challenge lies in constructing the five-membered heterocyclic ring by introducing a two-carbon unit and a carbonyl group onto the aromatic nitrogen. Several synthetic pathways exist, but a highly efficient and common strategy involves a two-step sequence: (1) N-alkylation of the aniline with a suitable C2 synthon bearing a leaving group and a protected or masked hydroxyl function, followed by (2) intramolecular cyclization to form the carbamate ring.
Our selected strategy employs epichlorohydrin as the C2 synthon. This choice is predicated on its dual functionality: the epoxide ring serves as a reactive electrophile for the initial N-alkylation, and the chloromethyl group provides the foundation for the subsequent ring closure.
The key transformations are:
-
Nucleophilic Ring-Opening: The amino group of 4-aminoacetophenone acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin. This reaction proceeds via an SN2 mechanism, leading to the formation of a key amino alcohol intermediate, 1-chloro-3-((4-acetylphenyl)amino)propan-2-ol.
-
Intramolecular Cyclization: In the presence of a base, the hydroxyl group of the amino alcohol intermediate is deprotonated, forming an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride ion to form a 5-(chloromethyl) substituted oxazolidinone precursor. A more direct cyclization to the final oxazolidinone ring can be achieved with a carbonylating agent. A highly effective method involves the reaction of the parent aniline with epichlorohydrin under conditions that facilitate direct cyclization to the 5-hydroxymethyl oxazolidinone, which can then be further functionalized if needed. A more direct and increasingly common approach for forming the N-aryl bond is a metal-catalyzed cross-coupling reaction between an aryl halide and the parent oxazolidinone.[4][5]
However, for this guide, we will focus on a classical and robust approach involving the formation of an amino alcohol intermediate followed by cyclization with a carbonylating agent, which offers clear, distinct steps for optimization and characterization.
Overall Synthetic Workflow
The proposed synthesis is a two-stage process designed for clarity and control over each chemical transformation.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Amount (Scale) |
| 4-Aminoacetophenone | 99-92-3 | 135.16 g/mol | 1.35 g (10.0 mmol) |
| 2-Chloroethanol | 107-07-3 | 80.51 g/mol | 1.21 g, 1.0 mL (15.0 mmol) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.76 g (20.0 mmol) |
| Diethyl Carbonate | 105-58-8 | 118.13 g/mol | 5.91 g, 6.0 mL (50.0 mmol) |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 g/mol | 0.11 g (2.0 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~200 mL |
| Hexane | 110-54-3 | 86.18 g/mol | ~100 mL |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~300 mL |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~50 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | ~5 g |
Step-by-Step Procedure
Part A: Synthesis of 1-((4-Acetylphenyl)amino)ethan-2-ol (Intermediate)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminoacetophenone (1.35 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and N,N-Dimethylformamide (DMF, 20 mL).
-
Reagent Addition: Stir the suspension at room temperature and add 2-chloroethanol (1.0 mL, 15.0 mmol).
-
Reaction: Heat the mixture to 100-110 °C and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amino alcohol intermediate. This intermediate is often an oil or a low-melting solid and can be used in the next step without further purification.
Part B: Cyclization to this compound
-
Reaction Setup: Transfer the crude amino alcohol intermediate from Part A into a 100 mL round-bottom flask with a stir bar and a reflux condenser.
-
Reagent Addition: Add diethyl carbonate (6.0 mL, 50.0 mmol) and sodium methoxide (0.11 g, 2.0 mmol). Causality Note: Diethyl carbonate serves as a safe and effective phosgene equivalent for forming the cyclic carbamate. Sodium methoxide is a strong base catalyst required to facilitate the transesterification and ring closure.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 125-130 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Quenching: Cool the mixture to room temperature. Carefully add 50 mL of deionized water to quench the reaction.
-
Product Precipitation/Extraction: The product may precipitate upon addition of water. If so, collect the solid by vacuum filtration. If it remains oily, extract the mixture with ethyl acetate (3 x 40 mL).
-
Washing and Drying: If extracted, wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentration: Filter and concentrate the solvent under reduced pressure to yield the crude solid product.
Purification and Characterization
Purification
The crude this compound can be effectively purified by recrystallization.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30-60 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:2), and dry under vacuum.[7]
Analytical Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for this compound.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.00 (d, 2H, Ar-H ortho to acetyl), δ ~7.70 (d, 2H, Ar-H ortho to N), δ ~4.55 (t, 2H, O-CH₂), δ ~4.15 (t, 2H, N-CH₂), δ ~2.60 (s, 3H, COCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~197.0 (C=O, ketone), δ ~155.0 (C=O, carbamate), δ ~142.0 (Ar-C), δ ~136.0 (Ar-C), δ ~129.5 (Ar-CH), δ ~118.0 (Ar-CH), δ ~62.0 (O-CH₂), δ ~45.0 (N-CH₂), δ ~26.5 (COCH₃). |
| FTIR (KBr, cm⁻¹) | ν ~1750 (C=O stretch, cyclic carbamate), ν ~1675 (C=O stretch, ketone), ν ~1600, 1515 (C=C stretch, aromatic), ν ~1230 (C-O stretch). |
| Mass Spec. (ESI+) | m/z = 206.08 [M+H]⁺ for C₁₁H₁₁NO₃. |
| Melting Point | A sharp melting point is indicative of high purity. To be determined experimentally. |
Reaction Mechanism
The cyclization step is the critical ring-forming reaction. It proceeds via a base-catalyzed nucleophilic addition-elimination mechanism.
Caption: Simplified mechanism for base-catalyzed cyclization of the amino alcohol with diethyl carbonate.
Conclusion
The synthesis of this compound from 4-aminoacetophenone is a robust and reproducible process that can be achieved in two primary stages. By carefully controlling reaction conditions and employing standard purification techniques, this valuable heterocyclic compound can be obtained in high purity. The methodologies and rationale presented in this guide provide a solid foundation for researchers to successfully perform this synthesis and adapt it for their specific research and development needs.
References
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Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]
- Tominaga, Y., et al. (2012). Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes. ACS Sustainable Chemistry & Engineering.
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Foroumadi, A., et al. (2011). Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. PubMed. Retrieved from [Link]
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Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. Retrieved from [Link]
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Abood, N. K., et al. (2017). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. ResearchGate. Retrieved from [Link]
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GSRS. (2025). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]
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De, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. Retrieved from [Link]
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Xu, H., et al. (2016). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]
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SpectraBase. (n.d.). Oxazolid-2-one, 3-acetyl-4-methyl-5-phenyl-. Retrieved from [Link]
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Rodrigues, J. A. R., et al. (2011). (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone. PubMed Central. Retrieved from [Link]
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Singh, A., & Chawla, V. (2012). Current Updates on Oxazolidinone and Its Significance. PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Oxazolidinone Scaffold in Modern Chemistry
The oxazolidinone ring is a privileged five-membered heterocyclic motif that has garnered substantial attention in medicinal chemistry and materials science.[1] Its unique structure confers a range of valuable properties, leading to its incorporation into a variety of biologically active molecules, most notably as a new class of antimicrobial agents.[1] Oxazolidinones are effective against multi-drug resistant Gram-positive bacteria, with linezolid being a prominent FDA-approved example.[2] The versatility of the oxazolidinone scaffold also extends to its use as a chiral auxiliary in asymmetric synthesis, highlighting its importance in the stereoselective construction of complex molecules.[2]
The subject of this guide, 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, incorporates a pharmacologically relevant acetylphenyl group. This functional group is a common feature in many pharmaceutical compounds and can serve as a handle for further chemical modification. This guide will explore the synthesis, characteristics, and potential of this specific derivative.
Strategic Synthesis of this compound
Several synthetic strategies can be envisioned for the preparation of this compound, drawing from established methods for the synthesis of 3-aryl-oxazolidin-2-ones.[3] A highly plausible and efficient approach involves the cyclization of a suitable precursor derived from 4-aminoacetophenone.
Proposed Primary Synthetic Pathway
This proposed synthesis is a two-step process starting from the readily available 4-aminoacetophenone. The core principle is the formation of an intermediate that can undergo intramolecular cyclization to form the desired oxazolidinone ring.
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-Acetylphenyl)-2-hydroxyethylcarbamate (Intermediate)
This step involves the reaction of 4-aminoacetophenone with ethylene carbonate. The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of ethylene carbonate, leading to ring-opening and the formation of the carbamate intermediate.
-
Materials:
-
4-Aminoacetophenone
-
Ethylene carbonate
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 4-aminoacetophenone (1 equivalent) and ethylene carbonate (1.1 equivalents).
-
Add a suitable high-boiling point solvent such as DMF to dissolve the reactants.
-
Heat the reaction mixture to a temperature between 120-150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent like ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.
-
Step 2: Intramolecular Cyclization to this compound (Product)
The intermediate, N-(4-Acetylphenyl)-2-hydroxyethylcarbamate, can undergo intramolecular cyclization to form the final product. This is often achieved by heating or by using a mild base to facilitate the ring-closure.
-
Procedure:
-
The crude intermediate from Step 1 can be dissolved in a suitable solvent like toluene.
-
The solution is heated to reflux to promote intramolecular cyclization. A Dean-Stark apparatus can be used to remove any water formed during the reaction.
-
Alternatively, a non-nucleophilic base can be added to the solution at room temperature or with gentle heating to catalyze the cyclization.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Physicochemical and Spectroscopic Characterization (Predicted)
Based on the structure and analogy to similar compounds, the following properties can be predicted for this compound.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.6 (s, 3H, -COCH₃), 4.1-4.3 (m, 2H, -CH₂-N), 4.5-4.7 (m, 2H, -O-CH₂-), 7.7-8.0 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 26.5 (-COCH₃), 45.0 (-CH₂-N), 62.0 (-O-CH₂-), 118.0, 130.0, 135.0, 142.0 (Ar-C), 155.0 (C=O), 197.0 (-COCH₃) |
| IR (KBr, cm⁻¹) | ~3100 (Ar-H), ~2900 (C-H), ~1750 (C=O, oxazolidinone), ~1680 (C=O, acetyl), ~1600, ~1500 (C=C, aromatic) |
| Mass Spec (ESI+) | m/z: 206.07 [M+H]⁺, 228.05 [M+Na]⁺ |
Potential Applications in Research and Drug Development
The structure of this compound suggests several potential applications, primarily in the field of medicinal chemistry.
-
Intermediate for Novel Therapeutics: The acetyl group can serve as a versatile synthetic handle for further elaboration. For instance, it can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex molecular architectures. This makes the compound a valuable building block for creating libraries of novel compounds for drug discovery screening.
-
Potential as an Antimicrobial Agent: Given that the oxazolidinone core is a known antibacterial pharmacophore, this compound and its derivatives could be investigated for their antimicrobial activity against various bacterial strains, including resistant ones.
-
Enzyme Inhibition Studies: The acetylphenyl moiety is present in various enzyme inhibitors. This compound could be explored as a potential inhibitor for a range of enzymes, with the oxazolidinone ring providing a rigid scaffold for orienting the key pharmacophoric groups.
Analytical Methodologies
The purity and identity of this compound can be ascertained using a combination of standard analytical techniques.
Chromatographic Methods
-
Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing purity. A typical mobile phase would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and high-resolution purity determination. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water would be a suitable starting point.[4]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as the carbonyls of the oxazolidinone and the acetyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Conclusion: A Versatile Scaffold for Future Innovation
While this compound may not be a widely cataloged compound, its synthesis is readily achievable through established chemical transformations. Its structure, combining the privileged oxazolidinone core with a functionalized aromatic ring, makes it a highly attractive target for researchers in drug discovery and organic synthesis. This guide provides a foundational understanding and a practical framework for the synthesis, characterization, and potential exploration of this promising molecule.
References
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ResearchGate. Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Available at: [Link]
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GSRS. 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Available at: [Link]
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GSRS. 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Available at: [Link]
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Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]
-
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ResearchGate. Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Available at: [Link]
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3-(4-Acetylphenyl)-1,3-oxazolidin-2-one solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a member of the oxazolidinone class of compounds. This class is of significant interest in medicinal chemistry, primarily due to its members exhibiting potent antibacterial activity against a range of pathogens, including resistant strains.[1] The core structure features a five-membered oxazolidinone ring, which is crucial for its biological function.[1] The substituent at the nitrogen atom, in this case, a 4-acetylphenyl group, significantly influences the molecule's physicochemical properties, including its solubility and stability.
Understanding these properties is a critical, non-negotiable step in early-stage drug development. Poor solubility can hinder formulation efforts and lead to low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent. This guide provides a comprehensive technical overview of the key solubility and stability considerations for this compound, offering field-proven insights and detailed experimental protocols to enable researchers to perform a thorough characterization.
Physicochemical Profile
A foundational understanding of a compound's intrinsic physicochemical properties is essential before embarking on detailed solubility and stability studies. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its constituent functional groups and data from analogous structures.
| Property | Value / Expected Value | Rationale & Significance |
| Molecular Formula | C₁₁H₁₁NO₃ | Derived from its chemical structure. |
| Molecular Weight | 205.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Typical for small organic molecules of this class.[2] |
| Predicted LogP | ~1.5 - 2.5 | The acetylphenyl group imparts significant lipophilicity, suggesting low aqueous solubility. The oxazolidinone ring contributes some polarity. |
| Predicted pKa | No ionizable groups in the physiological pH range | The molecule lacks strongly acidic or basic functional groups. The amide proton of the oxazolidinone is very weakly acidic. |
Solubility Characterization
The solubility of a drug candidate dictates its dissolution rate and, consequently, its absorption and bioavailability. The presence of both a polar oxazolidinone ring and a nonpolar acetylphenyl group suggests that this compound will exhibit solubility in a range of solvents.
Aqueous Solubility
Due to its significant lipophilic character (predicted LogP > 1), the aqueous solubility is expected to be low. As the molecule does not have readily ionizable groups, its solubility is not expected to be strongly dependent on pH within the typical physiological range (pH 1-8). However, at extreme pH values, chemical degradation (hydrolysis) can occur, which may misleadingly appear as an increase in solubility.
Solubility in Organic Solvents
The compound is anticipated to be soluble in a variety of common organic solvents used in pharmaceutical development. A systematic screening is necessary to identify suitable solvents for analytical method development, formulation, and synthesis.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups can hydrogen bond with the carbonyl oxygen of the oxazolidinone ring. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Often a good solvent for compounds with intermediate polarity. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.
Objective: To determine the saturation concentration of this compound in various solvent systems at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, DMSO, Ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (ensure compatibility with the solvent)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration.
-
Calculation: Calculate the solubility by accounting for the dilution factor. Report the result in mg/mL or µg/mL.
Stability Assessment and Degradation Pathways
Stability testing is paramount to ensure that a drug substance maintains its quality, purity, and potency over time. Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential points of instability:
-
Hydrolysis: The carbamate (ester-amide) linkage within the oxazolidinone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This would lead to ring-opening.
-
Oxidation: The acetyl group and the electron-rich phenyl ring could be susceptible to oxidative degradation in the presence of oxidizing agents or radical initiators.
-
Photolysis: The aromatic phenyl ring is a chromophore that can absorb UV light, potentially leading to photodegradation.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of the compound under various stress conditions.
Objective: To identify the degradation products of this compound and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, as base-catalyzed hydrolysis of oxazolidinones can be rapid.
-
Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.
-
Photostability: Expose a solution of the compound to light in a photostability chamber (ICH Q1B guidelines recommend an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.
-
Thermal Stress: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 70 °C).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples by adding an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using an HPLC system, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The PDA detector helps to assess peak purity.
-
The MS detector helps in the identification of degradation products by providing mass-to-charge ratio information.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Ensure the analytical method can resolve the main peak from all degradation product peaks (i.e., it is "stability-indicating").
-
Sources
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Acetylphenyl Oxazolidinones
Introduction: The Enduring Challenge of Antibacterial Resistance and the Rise of Oxazolidinones
The relentless evolution of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) continuously diminish the efficacy of our antibiotic arsenal, creating an urgent need for novel therapeutic agents.[1][2][3] The oxazolidinones, a unique class of synthetic antibacterial agents, have emerged as a critical tool in combating these resilient Gram-positive infections.[1][2][4][5]
Linezolid, the first FDA-approved oxazolidinone, marked a significant milestone by introducing a novel mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase.[1][2][6][7][8] By binding to the 23S rRNA of the 50S ribosomal subunit, oxazolidinones prevent the formation of the 70S initiation complex, a step distinct from that of other protein synthesis inhibitors.[2][4][8][9][10] This unique mechanism minimizes the likelihood of cross-resistance with other antibiotic classes.[2][4][11]
However, the emergence of linezolid-resistant strains and concerns regarding potential side effects, such as myelosuppression, have spurred the development of second-generation oxazolidinones.[1][12] This guide focuses on a promising subclass: acetylphenyl oxazolidinones . We will delve into the rational design, synthetic pathways, and evaluation of these novel compounds, providing a comprehensive resource for researchers in the field of antibacterial drug discovery. The core structure of this class features a five-membered 2-oxazolidone ring, a phenyl ring attached to the nitrogen at the third position, and a C5 substituent in the (S)-stereo configuration.[13]
Part 1: Rational Drug Design & Structure-Activity Relationships (SAR)
The design of new acetylphenyl oxazolidinones is guided by established structure-activity relationships (SAR) aimed at enhancing potency, expanding the spectrum of activity, and overcoming resistance mechanisms.[6][11][14][15][16]
The Oxazolidinone Core and Phenyl Ring Substitution
The 3-phenyl-oxazolidinone scaffold is essential for antibacterial activity. Modifications to the phenyl ring, particularly at the C-4 position, have proven fruitful. The introduction of an acetyl group is a key feature of this subclass, contributing to potent activity.[17] Further substitutions on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, fluorine substitution at the C-3 position is a common strategy to enhance potency.[15]
The Crucial C-5 Side Chain
The (S)-configured C-5 acetamidomethyl side chain of linezolid plays a vital role in binding to the ribosomal target.[15] The N-H group of the acetamide acts as a critical hydrogen bond donor.[15] However, modifications at this position are a key area of research for developing next-generation oxazolidinones. While the acetamide is often retained, exploring alternatives like thioureas or 1,2,3-triazoles has shown promise in retaining activity against resistant strains.[14][15]
Overcoming Resistance: Targeting the Ribosome
Resistance to oxazolidinones can arise from mutations in the 23S rRNA or through the acquisition of the cfr gene, which encodes an enzyme that methylates the ribosome, preventing drug binding.[15] Rational design of novel acetylphenyl oxazolidinones often involves incorporating structural features that can overcome these resistance mechanisms. For example, the addition of C- and D-rings to the core structure can create additional interactions with conserved regions of the 23S rRNA, helping to maintain potency against both wild-type and resistant strains.[1][15]
Computational Approaches in Drug Design
Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are invaluable tools in the rational design of novel oxazolidinones.[18] These models can predict the antibacterial activity of new compounds based on their steric and electrostatic properties, guiding synthetic efforts towards molecules with the highest potential for success.[18] Molecular docking studies also provide insights into the binding interactions between the designed compounds and the ribosomal target, helping to explain observed SAR trends.[1][13]
Part 2: Synthesis of Novel Acetylphenyl Oxazolidinones
The synthesis of acetylphenyl oxazolidinones involves multi-step sequences that require careful control of stereochemistry. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and the desired final compound.[5][19][20][21]
General Synthetic Strategy
A common and efficient approach to synthesizing the oxazolidinone core involves the reaction of a substituted aniline with a chiral epoxide, followed by cyclization.[22]
Experimental Protocol: Synthesis of a Novel Acetylphenyl Oxazolidinone
Objective: To synthesize a novel acetylphenyl oxazolidinone derivative.
Materials:
-
3-Fluoro-4-morpholinoaniline
-
(R)-Epichlorohydrin
-
Methanol
-
Carbonyl diimidazole (CDI)
-
Dichloromethane (DCM)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Acetic anhydride
Procedure:
Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
-
To a solution of 3-fluoro-4-morpholinoaniline in methanol, add (R)-epichlorohydrin.
-
Heat the reaction mixture at 60-65°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude adduct.
Step 2: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
-
Dissolve the crude adduct from Step 1 in dichloromethane (DCM).
-
Add carbonyl diimidazole (CDI) to the solution and stir at room temperature for 20 hours.[22]
-
Wash the reaction mixture with water and concentrate the organic layer to afford the cyclized product.[22]
Step 3: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide
-
Dissolve the product from Step 2 in N,N-Dimethylformamide (DMF).
-
Add potassium phthalimide and heat the mixture to reflux for 5 hours.[22]
-
Cool the reaction mixture and dilute with water to precipitate the product. Filter and dry the solid.[22]
Step 4: Synthesis of the Acetylphenyl Oxazolidinone Derivative
-
To a solution of the phthalimide-protected intermediate from Step 3 in a suitable solvent, add hydrazine hydrate to remove the phthalimide protecting group.
-
After deprotection, react the resulting amine with acetic anhydride to yield the final acetylphenyl oxazolidinone derivative.
Characterization: The structure of the final compound and all intermediates should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[22]
Visualization of the Synthetic Workflow
Caption: General synthetic workflow for novel acetylphenyl oxazolidinones.
Part 3: In Vitro and In Vivo Evaluation
Once synthesized, novel acetylphenyl oxazolidinones must undergo rigorous biological evaluation to determine their potential as antibacterial agents.
In Vitro Antibacterial Activity
The primary assessment of a new compound's efficacy is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. This panel should include both susceptible and resistant strains of Gram-positive pathogens.[10][17][23][24]
Data Presentation: Comparative MIC Values (μg/mL)
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | S. aureus (LRSA) | E. faecalis (VRE) | S. pneumoniae (PRSP) |
| Linezolid | 1-2 | 1-2 | >4 | 1-2 | 0.5-1 |
| Novel Acetylphenyl Oxazolidinone 1 | 0.5-1 | 0.5-1 | 2-4 | 0.5-1 | 0.25-0.5 |
| Novel Acetylphenyl Oxazolidinone 2 | 0.25-0.5 | 0.25-0.5 | 1-2 | 0.25-0.5 | 0.125-0.25 |
Note: The MIC values presented are hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Time-Kill Studies
Time-kill assays provide information on the bactericidal or bacteriostatic nature of a compound. While oxazolidinones are generally considered bacteriostatic, some novel derivatives may exhibit bactericidal activity, particularly at higher concentrations.[5][23]
In Vivo Efficacy Models
Promising compounds from in vitro studies are advanced to in vivo models of infection. Mouse models are commonly used to evaluate the efficacy of new oxazolidinones against systemic or localized infections caused by S. aureus or S. pneumoniae.[12][17][25][26] The 50% effective dose (ED₅₀) is a key parameter determined in these studies.[17]
Pharmacokinetic and Toxicological Profiling
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity, is crucial. In vitro assays for metabolic stability in liver microsomes and inhibition of cytochrome P450 enzymes are standard practice.[1] Myelosuppression and monoamine oxidase (MAO) inhibition are known side effects of some oxazolidinones, and novel compounds should be evaluated for these liabilities.[12][27]
Visualization of the Drug Discovery and Development Pipeline
Caption: The iterative process of oxazolidinone drug discovery.
Conclusion: The Future of Acetylphenyl Oxazolidinones
The acetylphenyl oxazolidinones represent a promising avenue of research in the ongoing battle against multidrug-resistant bacteria. Through a combination of rational drug design, innovative synthetic chemistry, and comprehensive biological evaluation, it is possible to develop new members of this class with improved potency, an expanded spectrum of activity, and a better safety profile. The insights and methodologies presented in this guide are intended to equip researchers with the knowledge necessary to contribute to this critical area of drug discovery and help ensure that we have effective treatments for bacterial infections for years to come.
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An In-depth Technical Guide to the Spectroscopic Profile of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, a compound of interest within the broader class of oxazolidinones known for their significant pharmacological applications.[1] Oxazolidinones represent a critical class of synthetic antibacterial agents, valued for their unique mechanism of action against multi-drug resistant Gram-positive pathogens. This document serves as a predictive reference for researchers, scientists, and drug development professionals, detailing the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. The interpretation herein is grounded in fundamental spectroscopic principles and data from structurally analogous molecules, offering a robust framework for the identification and characterization of this and related substances.
Introduction and Significance
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry.[1] Its derivatives are recognized as a vital class of synthetic antibiotics, with linezolid being a prominent example. These compounds uniquely inhibit bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, a mechanism that circumvents common cross-resistance issues with other antibiotic classes. The title compound, this compound, incorporates this key pharmacophore attached to an acetylphenyl moiety. This substitution pattern is of significant interest for structure-activity relationship (SAR) studies, potentially modulating the compound's efficacy, spectrum of activity, and pharmacokinetic properties.
A precise understanding of a molecule's spectroscopic signature is fundamental to its synthesis, purification, and characterization. This guide provides an in-depth, predictive analysis of the key spectral features that define this compound, ensuring a high degree of confidence in its structural verification.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecular architecture. The structure combines a 1,3-oxazolidin-2-one ring N-substituted with a para-acetylated phenyl ring.
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol (Typical)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 0-12 ppm, using tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum to the residual solvent peak or TMS.
Predicted ¹H NMR Data and Interpretation
The spectrum is expected to show distinct signals corresponding to the acetyl methyl protons, the aromatic protons, and the methylene protons of the oxazolidinone ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |
| ~ 2.60 | Singlet (s) | 3H | -C(O)CH₃ | The methyl protons are adjacent to a carbonyl group, which deshields them, causing a downfield shift. The absence of adjacent protons results in a singlet. |
| ~ 4.15 | Triplet (t) | 2H | -N-CH₂ -CH₂-O- | These protons are on the carbon (C5) adjacent to the ring nitrogen. They are deshielded by the nitrogen's electronegativity. They appear as a triplet due to coupling with the two protons on the adjacent C4 carbon. |
| ~ 4.60 | Triplet (t) | 2H | -N-CH₂-CH₂ -O- | These protons are on the carbon (C4) adjacent to the ring oxygen. Oxygen is more electronegative than nitrogen, causing a further downfield shift compared to the C5 protons. They appear as a triplet due to coupling with the two protons on C5. |
| ~ 7.80 | Doublet (d) | 2H | Aromatic H (ortho to N) | These aromatic protons are on the carbons ortho to the oxazolidinone nitrogen. The nitrogen atom's electron-withdrawing nature through resonance and induction deshields these protons slightly. |
| ~ 8.05 | Doublet (d) | 2H | Aromatic H (ortho to Acetyl) | These aromatic protons are on the carbons ortho to the strongly electron-withdrawing acetyl group. This causes significant deshielding, resulting in the most downfield aromatic signal. The AA'BB' splitting pattern with the other two aromatic protons results in a doublet appearance. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Experimental Protocol (Typical)
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: A proton-decoupled experiment is standard, resulting in singlets for all carbon signals. A wider spectral width (e.g., 0-220 ppm) is required.
-
Processing: Standard processing techniques are applied, with calibration against the deuterated solvent signal.
Predicted ¹³C NMR Data and Interpretation
The spectrum will clearly distinguish between the aliphatic carbons of the oxazolidinone ring and the aromatic and carbonyl carbons.
| Chemical Shift (δ, ppm) | Assignment | Causality and Field Insights |
| ~ 26.5 | -C (O)CH₃ | The methyl carbon of the acetyl group appears in the typical upfield region for sp³ carbons attached to a carbonyl. |
| ~ 45.0 | -N-C H₂-CH₂-O- | This is the C5 carbon of the oxazolidinone ring, bonded to the nitrogen. |
| ~ 62.0 | -N-CH₂-C H₂-O- | This is the C4 carbon, bonded to the highly electronegative oxygen, causing a significant downfield shift compared to C5.[2] |
| ~ 118.5 | Aromatic C H (ortho to N) | Aromatic carbons directly bonded to hydrogen. These carbons are shielded relative to the substituted carbons. |
| ~ 129.5 | Aromatic C H (ortho to Acetyl) | These aromatic CH carbons are deshielded by the adjacent carbonyl group. |
| ~ 135.0 | Aromatic C (ipso to Acetyl) | The quaternary carbon attached to the acetyl group. It is deshielded by the carbonyl. |
| ~ 142.0 | Aromatic C (ipso to N) | The quaternary carbon attached to the nitrogen of the oxazolidinone ring. It is significantly deshielded by the direct attachment to nitrogen. |
| ~ 154.5 | -N-C (O)-O- | The carbamate carbonyl carbon (C2) of the oxazolidinone ring is highly deshielded due to its attachment to two electronegative heteroatoms (N and O).[3][4] |
| ~ 197.0 | -C (O)CH₃ | The ketone carbonyl carbon of the acetyl group appears in the characteristic far downfield region for ketones. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (Typical)
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality and Field Insights |
| ~ 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |
| ~ 2980-2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations for the sp³ C-H bonds of the oxazolidinone ring methylenes. |
| ~ 1775 | C=O Stretch | Carbamate Carbonyl | The carbonyl of the oxazolidinone ring is expected at a high frequency due to the ring strain of the five-membered ring and the electron-withdrawing effect of the adjacent oxygen atom.[3] |
| ~ 1680 | C=O Stretch | Ketone Carbonyl | The acetyl ketone carbonyl stretch appears at a lower frequency, typical for aryl ketones where conjugation with the aromatic ring lowers the bond order. |
| ~ 1600, 1500 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the carbon-carbon stretching vibrations within the phenyl ring. |
| ~ 1230 | C-O Stretch | Ether-like C-O | Corresponds to the C-O single bond stretching within the oxazolidinone ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.
Experimental Protocol (Typical)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically generates the protonated molecular ion [M+H]⁺. Electron Impact (EI) is a harder technique that produces more fragmentation.
-
Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₁NO₃
-
Molecular Weight: 205.21 g/mol
-
Expected [M+H]⁺ (ESI): m/z 206.08
Key Fragmentation Pathways
The fragmentation of N-aryl oxazolidinones can proceed through several characteristic pathways.[5][6] The primary fragmentation is often initiated by cleavage of the bonds adjacent to the carbonyl groups or within the oxazolidinone ring.
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A Technical Guide to the Potential Research Applications of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Abstract
The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in the development of novel antibacterial agents like Linezolid.[1][2][3] This technical guide explores the untapped research potential of a specific analogue, 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one. While direct research on this compound is not yet prevalent in published literature, a comprehensive analysis of its structural components—the oxazolidin-2-one core and the 4-acetylphenyl substituent—provides a strong foundation for hypothesizing its utility across various therapeutic areas. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining potential applications, proposing robust experimental workflows, and providing the scientific rationale for its investigation as a novel therapeutic candidate.
Introduction: Deconstructing the Therapeutic Potential
The true potential of a novel chemical entity often lies in the established biological activities of its constituent parts. This compound is comprised of two key moieties:
-
The 1,3-Oxazolidin-2-one Core: This five-membered heterocyclic ring is a privileged scaffold in drug discovery.[1] Its significance was cemented with the FDA approval of Linezolid, the first in a new class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5] Beyond its antibacterial prowess, the oxazolidinone ring has been explored for a multitude of pharmacological activities, including antituberculosis, anticancer, anti-inflammatory, and neurological applications.[1][3]
-
The 4-Acetylphenyl Substituent: This functional group is a common feature in a variety of biologically active compounds. The acetyl group, a hydrogen bond acceptor, and the phenyl ring, capable of pi-stacking interactions, can significantly influence a molecule's binding affinity and pharmacokinetic properties.[6] Derivatives of 4-acetylphenyl have been investigated for their potential as anti-inflammatory agents, enzyme inhibitors, and as intermediates in the synthesis of more complex pharmaceutical compounds.[6][7]
The strategic combination of these two moieties in this compound suggests a high probability of novel biological activity, warranting a systematic investigation into its therapeutic potential.
Proposed Research Applications & Methodologies
Based on the structure-activity relationships (SAR) of related compounds, we propose the following research avenues for this compound.
Antimicrobial Drug Discovery
The most immediate and promising application lies in the field of infectious diseases, leveraging the known antibacterial properties of the oxazolidinone scaffold.[8]
Hypothesis: this compound will exhibit inhibitory activity against a range of pathogenic bacteria, particularly multidrug-resistant Gram-positive strains.
Experimental Workflow:
Initial Screening: Minimum Inhibitory Concentration (MIC) Assays
A foundational step in antimicrobial research is to determine the lowest concentration of the compound that inhibits visible bacterial growth.
| Parameter | Description |
| Bacterial Strains | A panel including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), Penicillin-resistant Streptococcus pneumoniae, and a sensitive control strain (e.g., Staphylococcus aureus ATCC 29213). |
| Methodology | Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. |
| Positive Control | Linezolid, Vancomycin. |
| Negative Control | DMSO (or appropriate solvent). |
| Endpoint | Visual inspection for turbidity after 18-24 hours of incubation at 37°C. |
Mechanism of Action Studies
Should the initial screening reveal significant antibacterial activity, subsequent experiments should focus on elucidating the mechanism of action.
-
Bacterial Protein Synthesis Inhibition Assay: A cell-free transcription/translation assay can be employed to determine if the compound, like other oxazolidinones, inhibits protein synthesis.
-
Ribosomal Binding Assays: Competitive binding assays using radiolabeled Linezolid can ascertain if the compound binds to the 50S ribosomal subunit.
Workflow Diagram: Antimicrobial Screening
Caption: High-level workflow for antimicrobial investigation.
Anticancer Research
The versatility of the oxazolidinone scaffold extends to oncology.[1][3] Certain derivatives have demonstrated antiproliferative activity against various cancer cell lines.
Hypothesis: this compound possesses cytotoxic or cytostatic effects on cancer cells through the inhibition of critical signaling pathways.
Experimental Workflow:
Cell Viability and Proliferation Assays
Initial studies should assess the compound's effect on the growth and proliferation of a diverse panel of cancer cell lines.
| Parameter | Description |
| Cell Lines | A panel representing different cancer types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, and a non-cancerous control like HEK293). |
| Methodology | MTT or WST-1 assays for cell viability; BrdU incorporation or Ki-67 staining for proliferation. |
| Positive Control | Doxorubicin or Cisplatin. |
| Negative Control | DMSO. |
| Endpoint | IC50 (half-maximal inhibitory concentration) values calculated from dose-response curves. |
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, further assays are necessary.
-
Apoptosis Assay: Annexin V/Propidium Iodide staining followed by flow cytometry can quantify apoptotic and necrotic cell populations.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry can determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Signaling Pathway Investigation Diagram
Caption: Hypothesized anticancer signaling pathway.
Anti-inflammatory Applications
Given the structural similarities of the 4-acetylphenyl moiety to components of some non-steroidal anti-inflammatory drugs (NSAIDs), investigating the anti-inflammatory potential of this compound is a logical progression.[6]
Hypothesis: this compound can modulate inflammatory responses by inhibiting key enzymes or signaling pathways involved in inflammation.
Experimental Workflow:
In Vitro Anti-inflammatory Assays
-
Cyclooxygenase (COX) Inhibition Assay: Commercially available kits can be used to determine if the compound inhibits COX-1 and COX-2 enzymes, a common mechanism for NSAIDs.
-
Cytokine Release Assay: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be treated with the compound, followed by quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
In Vivo Models of Inflammation
If in vitro results are promising, in vivo studies can be conducted.
-
Carrageenan-induced Paw Edema in Rodents: This is a classic model to assess acute anti-inflammatory activity. The compound would be administered prior to carrageenan injection, and paw volume would be measured over time.
Synthesis and Characterization
A plausible synthetic route for this compound can be adapted from established methods for N-arylation of oxazolidinones.
Proposed Synthetic Scheme:
A potential synthesis could involve the reaction of 4-aminoacetophenone with a suitable three-carbon synthon to form the oxazolidinone ring. Alternatively, a coupling reaction between 4-bromoacetophenone and 1,3-oxazolidin-2-one could be explored.[9][10]
Characterization:
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, molecule with significant potential for therapeutic applications. The convergence of a privileged oxazolidinone scaffold with a biologically relevant acetylphenyl moiety provides a strong rationale for its investigation in antimicrobial, anticancer, and anti-inflammatory research. The experimental frameworks outlined in this guide offer a clear and scientifically robust starting point for elucidating the pharmacological profile of this compound. Future research should focus on a systematic evaluation of its biological activities, followed by lead optimization through the synthesis of analogues to establish a comprehensive structure-activity relationship. Such efforts could pave the way for the development of a new class of therapeutic agents.
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I. H., M. H., T. T., M. S., K. M., T. M., & H. M. (2001). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 1. Conversion of 5-Substituent on Oxazolidinone. Chemical and Pharmaceutical Bulletin, 49(4), 347-352. [Link]
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Document ID: AN-OXA-20260115
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 3-(4-acetylphenyl)-1,3-oxazolidin-2-one, a key heterocyclic scaffold. The oxazolidinone core is of paramount importance in modern medicinal chemistry, forming the structural basis for a class of potent antibacterial agents, including the FDA-approved drug Linezolid.[1][2][3] These compounds typically exert their therapeutic effect by inhibiting bacterial protein synthesis at a very early stage, a novel mechanism of action that can be effective against multi-drug resistant pathogens.[4] This protocol details a robust two-step synthetic pathway, emphasizing not just the procedural steps but the underlying chemical principles and rationale. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Synthetic Strategy
The target molecule, this compound, is an N-aryl oxazolidinone. While numerous methods exist for the construction of the oxazolidinone ring, a highly reliable and scalable strategy involves the cyclization of a corresponding β-amino alcohol.[5][6][7] This approach offers excellent control over the regiochemistry and is amenable to a wide range of substrates.
Our synthetic strategy is therefore bifurcated into two primary stages:
-
Formation of the Amino Alcohol Intermediate: Synthesis of N-(2-hydroxyethyl)-4-aminoacetophenone from commercially available starting materials.
-
Cyclization to the Oxazolidinone Core: Intramolecular cyclization of the amino alcohol intermediate using a suitable carbonylating agent to form the target 1,3-oxazolidin-2-one ring.
This method avoids the direct use of hazardous materials like phosgene, opting for a safer and more manageable alternative, Carbonyldiimidazole (CDI), which provides high yields under mild conditions.
Reaction Pathway and Mechanism
The overall synthetic workflow is depicted below. The initial step involves a nucleophilic substitution reaction where the amino group of 4-aminoacetophenone attacks 2-chloroethanol. The subsequent and key step is the CDI-mediated cyclization. The highly reactive CDI first activates the hydroxyl group of the amino alcohol. The adjacent nitrogen atom then acts as an intramolecular nucleophile, attacking the activated carbonyl group and displacing an imidazole leaving group to form the stable five-membered oxazolidinone ring.
Diagram 1: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. 2-Chloroethanol is toxic and should be handled with extreme care.
Part A: Synthesis of N-(4-acetylphenyl)ethanolamine (Intermediate)
Rationale: This step involves the N-alkylation of 4-aminoacetophenone. A weak base like sodium carbonate is sufficient to neutralize the HCl generated in situ, driving the reaction to completion. Acetonitrile is chosen as the solvent due to its suitable boiling point for reflux and its ability to dissolve the reactants.
| Reagent | M.W. ( g/mol ) | Equivalents | Moles | Amount |
| 4-Aminoacetophenone | 135.16 | 1.0 | 37.0 mmol | 5.00 g |
| 2-Chloroethanol | 80.51 | 1.2 | 44.4 mmol | 3.57 g (2.86 mL) |
| Sodium Carbonate (anhydrous) | 105.99 | 1.5 | 55.5 mmol | 5.88 g |
| Acetonitrile | - | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminoacetophenone (5.00 g), sodium carbonate (5.88 g), and acetonitrile (100 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add 2-chloroethanol (2.86 mL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should appear at a lower Rf value than the starting 4-aminoacetophenone.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield N-(4-acetylphenyl)ethanolamine as a purified solid. Dry the product under vacuum.
Part B: Synthesis of this compound
Rationale: This is the critical ring-forming step. Carbonyldiimidazole (CDI) serves as a safe and effective phosgene equivalent for installing the carbonyl group.[8] The reaction is performed in a dry, aprotic solvent (THF) under an inert atmosphere to prevent premature hydrolysis of the highly moisture-sensitive CDI. The reaction is initiated at 0°C to control the initial exothermic reaction between CDI and the hydroxyl group.
| Reagent | M.W. ( g/mol ) | Equivalents | Moles | Amount |
| N-(4-acetylphenyl)ethanolamine | 179.22 | 1.0 | 27.9 mmol | 5.00 g |
| Carbonyldiimidazole (CDI) | 162.15 | 1.1 | 30.7 mmol | 4.98 g |
| Tetrahydrofuran (THF), dry | - | - | - | 150 mL |
Procedure:
-
Set up a 250 mL round-bottom flask, equipped with a magnetic stirrer and a nitrogen inlet. Flame-dry the flask under vacuum and cool under a stream of dry nitrogen.
-
Add the intermediate N-(4-acetylphenyl)ethanolamine (5.00 g) followed by dry THF (150 mL). Stir until all the solid dissolves.
-
Cool the solution to 0°C using an ice-water bath.
-
While maintaining the temperature at 0°C, add Carbonyldiimidazole (4.98 g) portion-wise over 15 minutes. Note: A slight effervescence may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (1:1 Ethyl Acetate:Hexanes). The final product will have a higher Rf value than the starting amino alcohol.
-
Work-up: Once the reaction is complete, cautiously add 50 mL of 1M HCl to the flask to quench any unreacted CDI.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from ethyl acetate or isopropanol to afford this compound as a crystalline solid.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To assess purity and determine Rf value.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: Expect a strong carbonyl (C=O) stretching absorption for the oxazolidinone ring around 1750 cm⁻¹ and another for the acetyl ketone around 1675 cm⁻¹.
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons, the acetyl methyl protons, and the two diastereotopic methylene groups of the oxazolidinone ring.
-
¹³C NMR Spectroscopy: Look for the characteristic carbonyl carbons of the oxazolidinone (around 158 ppm) and the acetyl group (around 197 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound (C₁₁H₁₁NO₃, M.W. = 205.21 g/mol ).
References
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2007). Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes. ACS Sustainable Chemistry & Engineering.
- Ghorbani-Vaghei, R., & Karimi-Nami, R. (2011). Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. Archiv der Pharmazie, 344(8), 526-532.
- Ordóñez, M., & Cativiela, C. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 12(10), 2315-2325.
-
ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. Retrieved from [Link]
- Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (2012). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kufa for Chemical Science, 1(4).
- Li, J. J., & Johnson, D. S. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14657-14667.
- Reddy, L. R., & Hu, B. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 20(21), 6898-6902.
-
ResearchGate. (n.d.). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Retrieved from [Link]
-
Yabang Pharmaceutical Co., Ltd. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]
- Reddy, L. R., & Hu, B. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2909.
- Rodrigues, J. A. R., et al. (2011). (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2755.
- Cacciatore, I., et al. (2017). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2017(5), 214-227.
- Chamberland, S., & Rychnovsky, S. D. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(12), 5589-5604.
- Ordóñez, M., & Cativiela, C. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 12(10), 2315-2325.
- AstraZeneca AB. (2008). Process for the preparation of an oxazolidinone antibacterial agent and intermediates thereof.
- Singh, A., & Chawla, V. (2013). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2013, 1-13.
- Mphahlele, M. J., & Moeti, L. T. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 13(5), e202400432.
- Shinabarger, D., et al. (1997). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136.
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Application Note: High-Purity Isolation of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one via Optimized Recrystallization
Abstract
3-(4-Acetylphenyl)-1,3-oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents, including antibiotics.[1][2][3] The synthesis of such molecules often yields a crude product containing unreacted starting materials, by-products, and other contaminants that can interfere with downstream applications and biological assays.[4] Therefore, achieving high purity is paramount. This application note provides a detailed, field-proven protocol for the purification of this compound using the recrystallization technique. We delve into the underlying principles of solvent selection, provide a systematic screening protocol, and offer a step-by-step methodology for isolating the compound with high purity, which can be validated by standard analytical techniques.
The Foundational Principle of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[5][6] The core principle is that most solids are more soluble in a hot solvent than in the same solvent when it is cold.[7][8] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[9] As this solution is allowed to cool slowly, the solubility of the desired compound decreases, forcing it to precipitate out of the solution and form a crystal lattice.[5][7] The molecules of the desired compound have a higher affinity for each other and will selectively arrange themselves into a growing crystal, excluding the differently shaped impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[7] The final pure crystals are then isolated by filtration.[10]
The success of this technique is critically dependent on the choice of solvent. An ideal recrystallization solvent should exhibit the following characteristics[11][12][13][14]:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.
-
Low Solvency at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Appropriate Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[12]
-
Inertness: The solvent must not react chemically with the compound being purified.[12][14]
-
Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[14]
Compound Profile: this compound
To develop an effective purification strategy, understanding the physicochemical properties of the target compound is essential.
| Property | Data |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Structural Features | - Phenyl ring (non-polar) |
| - Acetyl group (ketone, polar) | |
| - Oxazolidinone ring (polar, H-bond acceptor) | |
| Predicted Polarity | Moderately polar organic compound |
Potential Impurities: Synthesis of related oxazolidinone structures can result in impurities such as unreacted starting materials (e.g., 4-aminoacetophenone), reagents from the ring-forming step, and side-reaction products.[15] These impurities will have different polarity and solubility profiles, making recrystallization an effective method for their removal.
Protocol 1: Systematic Solvent Screening
The selection of an appropriate solvent is the most critical step for successful recrystallization. This protocol outlines a small-scale method to efficiently screen multiple solvents.
Objective: To identify a solvent or solvent system with a steep solubility curve for this compound.
Materials:
-
Crude this compound (~200 mg)
-
Test tubes or small vials (e.g., 10x75 mm)
-
Selection of candidate solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Acetone, Toluene, Water)
-
Hot plate or heating mantle
-
Water bath or sand bath
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude compound into separate, labeled test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Record if the solid dissolves completely (indicating high solubility at room temperature, making it a poor choice).
-
If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of solvents that fail to dissolve the solid even when hot.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If crystals form, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal precipitation.
-
Evaluate the quality and quantity of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
-
Record all observations in a table, as shown below.
Table for Solvent Screening Observations:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Estimated Yield/Quality |
| Isopropanol | Sparingly soluble | Soluble | Good, well-formed crystals | Excellent |
| Ethanol | Soluble | Very Soluble | Poor to moderate recovery | Fair |
| Ethyl Acetate | Sparingly soluble | Soluble | Good | Good |
| Toluene | Insoluble | Sparingly soluble | Not a good candidate | Poor |
| Water | Insoluble | Insoluble | Not a good candidate | N/A |
| Acetone | Very Soluble | Very Soluble | Not a good candidate | Poor |
Protocol 2: Bulk Purification via Recrystallization
This protocol details the scaled-up purification process using the optimal solvent identified in the screening phase (Isopropanol is used as the example).
Objective: To purify crude this compound to high purity.
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Procedure:
-
Dissolution: Place the crude solid into an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation). Add a magnetic stir bar.
-
In a separate beaker, heat the chosen solvent (Isopropanol) to its boiling point.
-
Add a small portion of the hot isopropanol to the Erlenmeyer flask containing the crude solid. Swirl or stir and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of the hot solvent until the solid has just completely dissolved. Causality Note: It is crucial to use the minimum amount of hot solvent necessary for dissolution.[9][11] Adding excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.
-
(Optional - Hot Filtration): If insoluble impurities are observed in the hot solution, they must be removed by hot filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.[7][11] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol. Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor from the crystal surfaces. Causality Note: Using cold solvent for washing is critical to avoid redissolving the purified product.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the solid to a watch glass and allow it to air dry completely, or for faster results, dry in a vacuum oven at a temperature well below the compound's melting point.
Post-Purification Analysis
After drying, the purity of the final product and the efficiency of the process should be assessed.
-
Yield Calculation: Weigh the final dried product and calculate the percent recovery: % Recovery = (Mass of Pure Product / Mass of Crude Product) x 100%
-
Melting Point Analysis: Determine the melting point range of the purified crystals. A pure compound will exhibit a sharp melting point range (typically < 2°C) close to its literature value. A broad or depressed melting point indicates the presence of residual impurities.[10]
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot both on a TLC plate and elute with an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane). The purified product should appear as a single, distinct spot with a higher Rf value than most polar impurities and a lower Rf than non-polar impurities. The crude lane may show multiple spots.
-
High-Performance Liquid Chromatography (HPLC): For rigorous quantitative analysis, HPLC is the method of choice for oxazolidinone compounds.[16][17][18] Analysis of the purified product should show a single major peak, allowing for purity to be calculated as a percentage of the total peak area.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was added. | Re-heat the solution to boil off some of the solvent until the solution becomes slightly cloudy (saturated). Then allow it to cool again. If still unsuccessful, try adding a "seed crystal" (a tiny amount of the pure solid) or scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.[10] |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, or impurities are depressing the melting point. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent to lower the saturation point and allow it to cool again. If the problem persists, a different solvent with a lower boiling point may be required. |
| Very Low Recovery/Yield | Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly chilled in an ice bath before filtering. If using hot filtration, ensure all glassware is pre-heated to prevent product loss. |
| Colored Impurities Remain | The impurity has similar solubility to the product. | If the impurities are colored and non-polar, a small amount of activated charcoal can be added to the hot solution before hot filtration to adsorb them. Use charcoal sparingly as it can also adsorb the desired product. |
References
-
Organic Chemistry at CU Boulder. (n.d.). Crystallization. University of Colorado Boulder. Retrieved from [Link]
-
Studylib. (2015). Crystallization Technique: Organic Chemistry Lab Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. RSC Education. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of New Brunswick. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3: Crystallization. Retrieved from [Link]
-
Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4231. Retrieved from [Link]
-
Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. Retrieved from [Link]
-
Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Retrieved from [Link]
-
El-Koussi, W. M., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. Retrieved from [Link]
-
International Journal of ChemTech Research. (2014). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). CODEN (USA): IJCRGG, ISSN: 0974-4290. Retrieved from [Link]
-
Journal of Kufa for Chemical Science. (2015). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Retrieved from [Link]
-
ChemistryOpen. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. Retrieved from [Link]
-
MDPI. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Oxazolidinone-impurities. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
-
Hindawi. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (2025). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Retrieved from [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Linezolid-impurities. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxazolidinone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-3-nitroso-2-phenyl-1,3-oxazolidine. Retrieved from [Link]
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Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, quality control, and structural elucidation.
Introduction and Scientific Context
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules.[1][2] For novel compounds or key intermediates in drug development, such as 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, unambiguous structural confirmation is a prerequisite for further use. This molecule incorporates two key pharmacophoric fragments: the acetylphenyl group and the oxazolidinone ring, the latter being a core component of a class of synthetic antibiotics.
This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound. It moves beyond a simple listing of data, offering detailed, field-proven protocols and explaining the scientific rationale behind experimental choices. The objective is to equip researchers with a robust framework for sample preparation, data acquisition, and spectral interpretation to ensure confident structural verification.
Molecular Structure and NMR Spectral Preview
To effectively interpret NMR spectra, one must first understand the molecule's structure and the magnetic environment of each nucleus. The structure of this compound is shown below with systematic numbering for clear spectral assignment.
Caption: Structure of this compound with atom numbering.
Key Structural Features for NMR Analysis:
-
Para-Substituted Phenyl Ring: This substitution pattern creates symmetry. Protons H2'/H6' will be chemically equivalent, as will H3'/H5'. This will result in a characteristic AA'BB' system, which often simplifies to two distinct doublets in the aromatic region (typically 7.0-8.5 ppm).
-
Oxazolidinone Ring: This five-membered ring contains two methylene groups (C4 and C5). Due to their connection through an oxygen and a nitrogen atom, they will have different chemical shifts. The protons on C4 are adjacent to the ring oxygen (O3), while the protons on C5 are adjacent to the ring nitrogen (N1). This will result in two triplets in the aliphatic region (typically 3.5-4.8 ppm).
-
Acetyl Group: The methyl protons (C8) are isolated and will appear as a sharp singlet in the upfield region (~2.5 ppm). The two carbonyl carbons (C2 and C7) will appear far downfield in the ¹³C NMR spectrum (>150 ppm).[3]
Experimental Protocols: A Self-Validating Approach
The trustworthiness of NMR data begins with meticulous sample preparation and standardized acquisition parameters. The following protocols are designed to yield high-quality, reproducible spectra.
Protocol 1: NMR Sample Preparation
The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals. Deuterated chloroform (CDCl₃) is an excellent first choice for its broad solvency and single residual peak. DMSO-d₆ is a suitable alternative for less soluble compounds.
Methodology:
-
Analyte Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial. Causality: This concentration range provides an optimal signal-to-noise ratio for a typical high-field NMR spectrometer within a reasonable number of scans.[4]
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D).
-
Dissolution: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution. Visually inspect for any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is standard practice.[5][6]
Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
These parameters are a robust starting point and can be adjusted based on sample concentration.
-
Pulse Program: zg30 (A standard 30° pulse experiment). Causality: A 30° flip angle allows for a shorter relaxation delay (D1) compared to a 90° pulse, enabling faster data acquisition without significant signal saturation for qualitative analysis.[7]
-
Number of Scans (NS): 16. Causality: Provides excellent signal-to-noise for a ~10 mg sample. Increase NS for more dilute samples.
-
Relaxation Delay (D1): 2.0 seconds. Causality: Allows for sufficient relaxation of most protons between pulses, ensuring the resulting spectrum is reasonably quantitative in terms of signal integration.
-
Acquisition Time (AQ): ~4 seconds. Causality: A longer acquisition time results in better resolution and sharper lineshapes.
-
Spectral Width (SW): 20 ppm (centered at ~6 ppm). Causality: This width comfortably covers the entire expected range for organic molecules, from aliphatic to aldehydic protons, preventing signal aliasing (folding).
Protocol 3: ¹³C{¹H} NMR Data Acquisition (100 MHz)
This is a standard proton-decoupled carbon experiment.
-
Pulse Program: zgpg30 (A 30° pulse with power-gated proton decoupling).
-
Decoupling: Broadband proton decoupling. Causality: This technique irradiates all proton frequencies, causing all carbon signals to collapse into singlets. This simplifies the spectrum and provides a significant signal enhancement via the Nuclear Overhauser Effect (nOe), which is crucial given the low natural abundance of ¹³C.[8]
-
Number of Scans (NS): 1024. Causality: A higher number of scans is required for ¹³C NMR due to the nucleus's low sensitivity and 1.1% natural abundance.
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width (SW): 240 ppm (centered at ~120 ppm). Causality: Covers the full range of carbon chemical shifts from alkyl carbons to carbonyls.
Spectral Interpretation and Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR data based on established chemical shift ranges and structural analysis.
Predicted ¹H NMR Data
| Assigned Protons | Numbering | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic | H3', H5' | ~8.05 | Doublet (d) | ~8.8 | 2H |
| Aromatic | H2', H6' | ~7.65 | Doublet (d) | ~8.8 | 2H |
| Oxazolidinone CH₂ | H4 | ~4.50 | Triplet (t) | ~8.0 | 2H |
| Oxazolidinone CH₂ | H5 | ~4.15 | Triplet (t) | ~8.0 | 2H |
| Acetyl CH₃ | H8 | ~2.60 | Singlet (s) | N/A | 3H |
Predicted ¹³C NMR Data
| Assigned Carbon | Numbering | Predicted δ (ppm) | Rationale |
| Acetyl Carbonyl | C7 | ~197.0 | Ketone carbonyl, highly deshielded. |
| Oxazolidinone Carbonyl | C2 | ~154.5 | Carbamate-like carbonyl, deshielded. |
| Aromatic (ipso to N) | C1' | ~142.0 | Quaternary, attached to electronegative N. |
| Aromatic (ipso to Ac) | C4' | ~135.0 | Quaternary, attached to electron-withdrawing acetyl group. |
| Aromatic CH | C3', C5' | ~129.5 | Aromatic methine, ortho to acetyl group. |
| Aromatic CH | C2', C6' | ~118.0 | Aromatic methine, ortho to oxazolidinone ring. |
| Oxazolidinone CH₂ | C4 | ~61.5 | Aliphatic C-O. |
| Oxazolidinone CH₂ | C5 | ~45.0 | Aliphatic C-N. |
| Acetyl CH₃ | C8 | ~26.5 | Standard alkyl methyl attached to a carbonyl. |
Logical Workflow for Structural Verification
A systematic approach ensures that all collected data contributes to an unambiguous structural assignment. This workflow represents a self-validating system where each step confirms the previous one.
Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.
Conclusion
This application note has detailed a comprehensive and robust methodology for the ¹H and ¹³C NMR analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided spectral predictions and interpretation framework serve as a reliable guide for assigning signals and confirming the molecular structure with a high degree of confidence. This systematic approach is indispensable for quality control in medicinal chemistry and ensures the integrity of downstream research and development efforts.
References
-
Wang, Z., et al. (2005). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy. Available at: [Link]
- Collum, D. B., et al. (2004). 13C chemical shifts. Journal of the American Chemical Society.
-
Al-Juboori, A. M. (2018). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kerbala University. Available at: [Link]
-
Collum, D. B., et al. (2016). 1 H NMR spectrum of oxazolidinone 9-d 2 in CDCl 3. ResearchGate. Available at: [Link]
-
Gao, H., et al. (2011). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Gisbert, G., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Available at: [Link]
-
Supporting Materials for scientific publication. (n.d.). General experimental details for synthesis and characterization. Available at: [Link]
-
Kumar, A., et al. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]
-
Al-Showiman, S. S., et al. (1985). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Springer Nature. Available at: [Link]
-
ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... ResearchGate. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at: [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
Reddy, G. J., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]
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Application Note: A Validated HPLC Method for the Analysis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to data analysis. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer. Furthermore, a complete validation protocol is outlined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose.
Introduction
This compound is a chemical entity of interest in pharmaceutical research and development, potentially as an intermediate or a final active pharmaceutical ingredient (API). The oxazolidinone ring is a core structure in a class of antibiotics, making the purity and quantification of such compounds critical.[1] A reliable analytical method is paramount for ensuring the quality, safety, and efficacy of any potential drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture, making it the method of choice for this application.[2]
This document provides a scientifically grounded, step-by-step guide for the analysis of this compound using RP-HPLC with UV detection.
Analyte Properties and Method Rationale
A foundational understanding of the analyte's physicochemical properties is crucial for developing a specific and robust HPLC method.
-
Structure and Polarity: this compound possesses a moderately non-polar character due to the phenyl and acetyl groups, balanced by the more polar oxazolidinone ring. This polarity profile makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[2][3]
-
Chromophore and UV-Vis Absorbance: The presence of the acetylphenyl group, a derivative of acetophenone, provides a strong chromophore necessary for UV detection. Acetophenone and its derivatives typically exhibit a strong absorbance maximum (λmax) around 240-250 nm.[4][5][6] Therefore, a UV detector set in this range will provide high sensitivity for the analyte.
-
Solubility: Based on its structure, this compound is predicted to be soluble in common organic solvents such as acetonitrile and methanol, and mixtures of these with water. This solubility profile is well-suited for the preparation of samples and standards for RP-HPLC analysis.
Based on these properties, a reversed-phase HPLC method was selected. A C18 column was chosen as the stationary phase due to its versatility and wide use in the pharmaceutical industry for retaining moderately non-polar compounds.[3][7] A mobile phase consisting of acetonitrile and water was selected for its low UV cutoff and excellent solvating properties.[8][9][10] A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with differing polarities, providing sharp peaks and good resolution.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Overall workflow for the HPLC analysis of this compound.
Detailed Protocols
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and chromatographic conditions for the analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and DAD or VWD. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase A | HPLC-grade Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Mobile Phase Modifier: 0.1% formic acid is added to both mobile phase components to control the pH and ensure good peak shape by suppressing the ionization of any potential acidic or basic functional groups.
-
Gradient Elution: The gradient from 30% to 80% acetonitrile allows for the elution of compounds with a range of polarities, ensuring that both the main analyte and any potential impurities are well-separated.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.
Preparation of Solutions
4.2.1. Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with HPLC-grade water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Bring to volume with HPLC-grade acetonitrile and mix thoroughly.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.
4.2.2. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent (50:50 v/v Acetonitrile:Water) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
4.2.3. Working Standard and Sample Preparation
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solutions: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
This HPLC method should be validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][11][12][13][14] The following validation parameters should be assessed:
Caption: Key parameters for HPLC method validation according to ICH Q2(R2) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Inject a solution of the analyte and compare the chromatogram to that of a placebo (if applicable) to ensure no interference from excipients.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to demonstrate that the degradation product peaks are resolved from the main analyte peak.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five concentrations of the analyte spanning the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform the analysis on a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery at each level.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate injections of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Protocol (based on the standard deviation of the response and the slope):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the analyte under each modified condition and evaluate the impact on retention time, peak area, and peak shape.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time; peaks are well-resolved. |
| Linearity (r²) | ≥ 0.999 |
| Range | Defined by the linearity study, typically 80-120% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOD | S/N ratio of approximately 3:1 |
| LOQ | S/N ratio of approximately 10:1 |
| Robustness | System suitability parameters are met under varied conditions. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over a defined range. By following the outlined protocols, researchers, scientists, and drug development professionals can confidently implement this method for quality control and research purposes. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry, as outlined in the ICH guidelines.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]
-
ResearchGate. (2024). Overview of RP-HPLC method development for drug estimation. [Link]
-
GL Sciences. (n.d.). What are C18 HPLC columns?[Link]
-
PubChem. (n.d.). 2-Oxazolidinone. [Link]
-
MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. (n.d.). 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. [Link]
-
LCGC. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they. [Link]
-
Honeywell. (n.d.). UV Cutoff. [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. [Link]
-
GSRS. (n.d.). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. [Link]
-
Waters. (2025). Wavelength cutoffs for common solvents. [Link]
-
PubChem. (n.d.). 2-Oxazolidinone, 4-phenyl-, (4S)-. [Link]
-
ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and...[Link]
-
Acta Crystallographica Section E. (n.d.). (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one. [Link]
-
PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. [Link]
-
StudyRaid. (2025). Understand uV-Vis Absorption Characteristics of Acetophenone. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. PhotochemCAD | Acetophenone [photochemcad.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. hplcchina.com [hplcchina.com]
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- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. qbdgroup.com [qbdgroup.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Comprehensive Evaluation of the Antimicrobial Activity of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Introduction: The Scientific Rationale for Investigating a Novel Oxazolidinone Analog
The rising tide of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics. Among the most significant recent advances in this field is the oxazolidinone class of synthetic antibacterial agents.[1][2] These compounds are particularly valuable due to their novel mechanism of action and their efficacy against a wide spectrum of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci.[2][3][4]
The pioneering member of this class, Linezolid, gained FDA approval in 2000 and has since become a critical tool in treating severe infections.[1][5] The unique therapeutic action of oxazolidinones stems from their ability to inhibit bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, a mechanism distinct from all other classes of protein synthesis inhibitors.[2][4][6] This distinction means that cross-resistance with other antibiotic classes is unlikely, highlighting the strategic importance of developing new oxazolidinone derivatives.[6]
This document provides a comprehensive guide to the antimicrobial activity testing of a novel analog, 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one . While extensive research exists on the broader oxazolidinone class[7][8][9][10], the specific antimicrobial profile of this compound is yet to be fully characterized. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to rigorously evaluate its potential as a new antibacterial agent. We will outline established methodologies for determining its inhibitory and bactericidal capabilities, adhering to internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15]
Postulated Mechanism of Action
Based on its core oxazolidinone structure, it is hypothesized that this compound will exhibit its antimicrobial effects by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding event is predicted to interfere with the positioning of the initiator tRNA, thereby halting the translation process and inhibiting bacterial protein synthesis.[4]
Caption: Workflow for Broth Microdilution MIC Assay.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. A typical starting concentration is 1280 µg/mL. Subsequent dilutions should be made in CAMHB.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [16]This must be used within 15 minutes.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [16]4. Plate Inoculation:
-
Add the diluted inoculum to the wells containing the serially diluted compound.
-
Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).
-
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most common aerobic bacteria. [16]6. MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. [16]The growth control well must show clear turbidity.
Agar Disk Diffusion (Kirby-Bauer) Test
This method provides a qualitative assessment of antimicrobial susceptibility and is widely used for routine testing. [17][18][19]
Principle
A paper disk impregnated with a known amount of the test compound is placed on an agar plate inoculated with a standardized bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk. [20]
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Appropriate volatile solvent (e.g., ethanol, methanol)
-
Media: Mueller-Hinton Agar (MHA), poured to a uniform depth of 4 mm. [18]* Bacterial Strains: As per the MIC test.
-
Equipment:
-
Sterile 6-mm paper disks
-
Sterile cotton swabs
-
Petri dishes (150 mm for multiple disks)
-
Incubator (35°C ± 2°C)
-
Calipers or ruler for measuring zone diameters
-
Step-by-Step Protocol
-
Disk Preparation: Impregnate sterile 6-mm paper disks with a defined amount of the test compound solution and allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism as described for the MIC protocol.
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of the MHA plate to create a confluent lawn of growth. [17]This is typically done by swabbing in three directions, rotating the plate 60 degrees between each streaking. [20]4. Disk Application: Within 15 minutes of inoculation, place the prepared disks on the agar surface. Ensure firm contact with the agar. Disks should be spaced at least 24 mm apart from center to center. 5. Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. 6. Result Measurement: Measure the diameter of the zone of inhibition in millimeters (mm). The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to established breakpoints for the antibiotic class, if available. [19]For a novel compound, the zone diameter provides a qualitative measure of activity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed subsequent to the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a bacterium. [21][22][23]
Principle
Aliquots are taken from the wells of the MIC plate that show no visible growth and are subcultured onto an agar medium without the test compound. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. [23][24][25]
Materials and Reagents
-
Completed MIC microtiter plate
-
Media: Nutrient Agar or other appropriate non-selective agar plates
-
Equipment:
-
Calibrated micropipette
-
Incubator (35°C ± 2°C)
-
Sterile spreader or loop
-
Step-by-Step Protocol
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
-
Selection of Wells: Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no growth. [21]2. Subculturing: Aseptically transfer a fixed volume (e.g., 10-100 µL) from each selected well onto a fresh agar plate.
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: Count the number of colony-forming units (CFUs) on each plate. The MBC is the lowest concentration of the test compound that kills ≥99.9% of the initial bacterial inoculum. [22]5. Interpretation: The relationship between the MIC and MBC is crucial. An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4). [23][25]A higher ratio suggests the agent is primarily bacteriostatic.
PART 2: Data Presentation and Interpretation
Clear and standardized data presentation is essential for comparing the activity of novel compounds.
Table 1: Hypothetical Antimicrobial Activity Profile of this compound
| Organism (ATCC® Strain) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Disk Diffusion Zone (mm) |
| S. aureus (29213) | 2 | 4 | 2 | 22 |
| S. aureus (MRSA, BAA-1708) | 4 | 8 | 2 | 18 |
| E. faecalis (29212) | 2 | 8 | 4 | 20 |
| E. faecalis (VRE, 51299) | 4 | 16 | 4 | 17 |
| S. pneumoniae (49619) | 1 | 2 | 2 | 25 |
| E. coli (25922) | >128 | >128 | N/A | 6 |
| Linezolid (S. aureus 29213) | 2 | 8 | 4 | 23 |
Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound has potent activity against Gram-positive bacteria, including resistant strains, with bactericidal effects (MBC/MIC ≤ 4). The lack of activity against E. coli is consistent with the known spectrum of the oxazolidinone class. [3]Its potency is comparable to the control antibiotic, Linezolid.
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial characterization of this compound. By following standardized protocols from authoritative bodies like CLSI and EUCAST, researchers can generate reliable and reproducible data. The determination of MIC, MBC, and qualitative susceptibility will establish the compound's spectrum of activity and its potential as a bacteriostatic or bactericidal agent.
Positive results from these foundational assays would warrant further investigation, including time-kill kinetic studies, post-antibiotic effect (PAE) determination, and evaluation against a broader panel of clinical isolates. Ultimately, these in vitro characterizations are the critical first step in the long-term evaluation of any new potential antibiotic for clinical use.
References
-
Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119. [Link]
-
Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert opinion on investigational drugs, 8(8), 1195–1202. [Link]
-
Buratovich, M. A. (2018). Oxazolidinone antibiotics. Salem Press Encyclopedia of Health. [Link]
-
Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. [Link]
-
Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8, 1195-1202. [Link]
-
Tripathy, R., Sahu, S. K., & Garnaik, B. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS medicinal chemistry letters, 8(11), 1196–1201. [Link]
-
Harrison, T. G., & Fry, N. K. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Waclaw, B., & Dylag, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Zhang, H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. [Link]
-
Siddiqui, A. M., et al. (2018). Design, Synthesis and Biological Evaluation of Spiropyrimidinetriones Oxazolidinone Derivatives as Antibacterial Agents. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Thrupp, L. D. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
Zhang, H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10. [Link]
-
Zhang, H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
-
HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]
-
CGSpace. (2022). Broth microdilution reference methodology. [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
-
Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Microbe Investigations. (n.d.). Antibacterial Strains. [Link]
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Application Notes & Protocols: Using N-Aryl Oxazolidinones as Chiral Auxiliaries, Featuring 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the application of N-aryl oxazolidinone chiral auxiliaries in asymmetric synthesis, with a specific focus on the representative, though not widely documented, 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one . While classic Evans auxiliaries are typically derived from chiral amino alcohols like valinol or phenylalaninol, N-aryl variants offer a unique electronic and steric profile.[1] The protocols detailed herein are grounded in the well-established and highly reliable chemistry of the oxazolidinone class of auxiliaries, which are considered a gold standard in stereoselective synthesis.[2] This document is intended for researchers, scientists, and drug development professionals seeking to implement robust methods for the stereocontrolled construction of chiral molecules.
Introduction: The Power of Chiral Auxiliaries
In the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, controlling stereochemistry is paramount. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single diastereomer.[3] This diastereomer can then be purified, and the auxiliary can be cleaved to yield the desired enantiomerically pure product.
Among the most successful and widely adopted platforms are the oxazolidinone auxiliaries developed by David A. Evans.[4] These auxiliaries provide a rigid scaffold that, when acylated, allows for the formation of a chelated enolate with a predictable geometry. The substituent on the oxazolidinone's chiral center (typically at C4) effectively shields one face of the enolate, forcing electrophiles to approach from the less hindered side, resulting in exceptionally high levels of diastereoselectivity.[2]
While traditional Evans auxiliaries feature alkyl or benzyl groups at the C4 position, the use of an N-aryl group, as in this compound, introduces different structural and electronic properties that can influence reactivity. The protocols that follow are based on the foundational principles of oxazolidinone chemistry and serve as a robust guide for their application.
Synthesis and Acylation of the Chiral Auxiliary
Plausible Synthesis of this compound
The synthesis of an N-aryl oxazolidinone logically begins with the corresponding chiral β-amino alcohol. For the title compound, this would be (R)- or (S)-2-amino-1-(4-acetylphenyl)ethanol. While the synthesis of this specific precursor is not widely reported, a general and plausible route can be adapted from methods used for similar compounds, such as 2-amino-1-(4-nitrophenyl)ethanol.[5] The synthesis typically involves the asymmetric reduction of an α-aminoketone or the amination of a chiral epoxide.
Once the chiral amino alcohol is obtained, cyclization to form the oxazolidinone ring can be achieved by reacting it with a phosgene equivalent, such as diethyl carbonate or dimethyl carbonate, under basic conditions.[6]
Sources
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- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 6. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one in Medicinal Chemistry
Introduction: The Oxazolidinone Scaffold and the Untapped Potential of the 4-Acetylphenyl Moiety
The oxazolidin-2-one ring system is a cornerstone of modern medicinal chemistry, most notably recognized for its role in a novel class of antibiotics.[1][2] Linezolid, the first clinically approved oxazolidinone antibiotic, revolutionized the treatment of serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at a very early stage, circumvents common resistance mechanisms to other antibiotic classes.[1][2]
This document provides detailed application notes and protocols for 3-(4-acetylphenyl)-1,3-oxazolidin-2-one , a versatile intermediate that combines the privileged oxazolidinone scaffold with a chemically tractable 4-acetylphenyl group. While the oxazolidinone core provides a validated pharmacophore for antibacterial activity, the acetyl moiety serves as a versatile chemical handle for the synthesis of diverse compound libraries targeting a broader range of therapeutic areas, including oncology and inflammatory diseases. The inherent biological activities of acetophenone derivatives, such as anticancer and antioxidant effects, further underscore the potential of this scaffold.[3][4]
These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a starting point for novel therapeutic agent discovery.
Core Scientific Principles
Mechanism of Action of the Oxazolidinone Core
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for bacterial protein synthesis.[1][2] This distinct mechanism is responsible for their efficacy against strains resistant to other protein synthesis inhibitors.
Diagram: Mechanism of Action of Oxazolidinone Antibiotics
Caption: A two-step synthesis of a this compound precursor.
Step-by-Step Protocol:
-
Synthesis of 4-Acetylphenyl Isocyanate:
-
Caution: This step involves the use of phosgene or a phosgene equivalent like triphosgene and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 4-aminoacetophenone (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or ethyl acetate).
-
Add a phosgene source (e.g., a solution of triphosgene in toluene, 0.35 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature), followed by heating to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, the solvent is removed under reduced pressure to yield crude 4-acetylphenyl isocyanate, which can be used in the next step without further purification.
-
-
Synthesis of (R)-3-(4-Acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one:
-
Dissolve the crude 4-acetylphenyl isocyanate (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Add (R)-glycidyl butyrate (1.1 equivalents) and a catalyst, such as lithium bromide (LiBr), solubilized with a phase-transfer catalyst like tributylphosphine oxide. [2] * Heat the reaction mixture to reflux and monitor for completion.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
The resulting butyrate ester is then saponified (e.g., with NaOH in methanol/water) to yield the desired (R)-3-(4-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.
-
Purify the product by column chromatography on silica gel.
-
Application in Antibacterial Drug Discovery
The this compound scaffold can be elaborated to generate novel antibacterial agents. Structure-activity relationship (SAR) studies of oxazolidinones have highlighted the importance of the C-5 substituent for potency.
Table 1: Structure-Activity Relationships of C-5 Substituted Oxazolidinones
| C-5 Substituent | Impact on Antibacterial Activity | Reference |
| Acetamidomethyl | Essential for the activity of Linezolid | [2] |
| Hydroxymethyl | Retains activity | [2] |
| 1,2,3-Triazole | Retains activity | [2] |
| Thioamide | Can enhance in vitro activity compared to the corresponding amide | [5] |
Protocol 2: Derivatization at the C-5 Position for Antibacterial Screening
This protocol describes the conversion of the C-5 hydroxymethyl group to an acetamidomethyl group, mimicking the structure of Linezolid.
Workflow Diagram: C-5 Derivatization
Caption: Multi-step conversion of the C-5 hydroxymethyl group to an acetamidomethyl group.
Step-by-Step Protocol:
-
Mesylation/Tosylation of the C-5 Hydroxymethyl Group:
-
Dissolve (R)-3-(4-acetylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or THF.
-
Cool the solution to 0 °C and add a base such as triethylamine (1.2 equivalents).
-
Add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the resulting mesylate or tosylate.
-
-
Azide Displacement:
-
Dissolve the C-5 mesylate/tosylate (1 equivalent) in a polar aprotic solvent like DMF.
-
Add sodium azide (1.5 equivalents) and heat the mixture (e.g., to 60-80 °C) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
-
Reduction of the Azide:
-
The C-5 azidomethyl compound can be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (triphenylphosphine followed by water).
-
-
Acetylation of the Amine:
-
Dissolve the C-5 aminomethyl intermediate in a suitable solvent (e.g., DCM).
-
Add a base (e.g., triethylamine) followed by acetic anhydride or acetyl chloride.
-
Stir at room temperature until the reaction is complete.
-
Purify the final Linezolid analogue by chromatography or recrystallization.
-
Application in Anticancer Drug Discovery
The 4-acetylphenyl moiety provides a versatile platform for the development of novel anticancer agents. The ketone can be transformed into various heterocyclic systems known for their cytotoxic activities.
Protocol 3: Synthesis of Pyrazole Derivatives
This protocol details the synthesis of a pyrazole-containing derivative from the 4-acetylphenyl group, a modification known to be present in some anticancer compounds.
Workflow Diagram: Synthesis of Pyrazole Derivatives
Caption: Conversion of the 4-acetylphenyl group to a pyrazole heterocycle.
Step-by-Step Protocol:
-
Synthesis of the Chalcone Intermediate:
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
Stir the reaction mixture until a precipitate forms or the reaction is complete as monitored by TLC.
-
Filter the solid chalcone, wash with cold ethanol and water, and dry.
-
-
Synthesis of the Pyrazole:
-
Suspend the chalcone intermediate (1 equivalent) in a solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (or a substituted hydrazine) (1.2-2 equivalents).
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture, and collect the precipitated pyrazole derivative by filtration.
-
Recrystallize the product from a suitable solvent to obtain the pure pyrazole derivative.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of the clinically validated oxazolidinone pharmacophore and a synthetically adaptable acetylphenyl group opens up avenues for the discovery of novel therapeutics beyond the realm of antibacterials. The protocols outlined in this document provide a framework for the synthesis and derivatization of this compound, enabling its use in the development of new antibacterial, anticancer, and anti-inflammatory agents. The provided workflows and scientific rationale are intended to empower researchers to explore the full potential of this promising scaffold in their drug discovery programs.
References
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. [Link]
-
Brickner, S. J., et al. (1996). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 1(1), 45-51. [Link]
-
Barluenga, J., et al. (2014). Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates. Organic Letters, 16(19), 5044-5047. [Link]
-
Moreno, L. M., et al. (2022). (PDF) Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. [Link]
-
Pandey, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry, 2014, 1-22. [Link]
-
Afrin, S., et al. (2023). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 28(3), 1141. [Link]
-
Pharmaffiliates. (n.d.). 4-Acetylphenyl Acetate: A Key Intermediate for Pharmaceutical Synthesis. Pharmaffiliates. [Link]
-
Karantonis, H. C., et al. (2007). Biological activity of acetylated phenolic compounds. Journal of agricultural and food chemistry, 55(15), 6097-6103. [Link]
-
Abood, N. K., et al. (2018). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. ResearchGate. [Link]
-
Svirskis, S., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-17. [Link]
-
Naso, M. F., et al. (2007). Biological Activity of Acetylated Phenolic Compounds. ResearchGate. [Link]
-
Tokuyama, R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & pharmaceutical bulletin, 49(4), 347-352. [Link]
-
Pourabdi, L., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. DARU Journal of Pharmaceutical Sciences, 32(1), 1-24. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Welcome to the technical support center for the synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions to ensure a successful and optimized synthesis.
Scientific Overview
The synthesis of this compound, a molecule of interest in medicinal chemistry, is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 2-(4-acetylphenylamino)ethanol, via a nucleophilic substitution reaction. The subsequent and critical step is the cyclization of this amino alcohol to form the desired oxazolidinone ring. This is commonly accomplished using a phosgene equivalent, such as N,N'-carbonyldiimidazole (CDI), which is a safer alternative to the highly toxic phosgene gas.[1] The overall reaction is a robust method for the preparation of N-aryl oxazolidinones.[2][3]
The reaction mechanism for the cyclization step involves the activation of the hydroxyl group of the amino alcohol by CDI, followed by an intramolecular nucleophilic attack by the nitrogen atom to form the five-membered oxazolidinone ring. The efficiency of this cyclization is crucial for the overall yield and purity of the final product.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of 2-(4-acetylphenylamino)ethanol (Intermediate)
Materials:
-
4-Aminoacetophenone
-
2-Chloroethanol
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in ethanol.
-
Add sodium carbonate (2 equivalents) to the solution.
-
To this stirred suspension, add 2-chloroethanol (1.2 equivalents) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with water (3 x 50 mL) in a separatory funnel to remove any remaining inorganic impurities and unreacted 2-chloroethanol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-(4-acetylphenylamino)ethanol.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure intermediate.
Part 2: Synthesis of this compound (Final Product)
Materials:
-
2-(4-acetylphenylamino)ethanol
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(4-acetylphenylamino)ethanol (1 equivalent) in anhydrous DCM or THF.
-
In a separate flask, dissolve N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) in the same anhydrous solvent.
-
Add the CDI solution dropwise to the stirred solution of the amino alcohol at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.[4]
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis and provides practical solutions.
Q1: The yield of the intermediate, 2-(4-acetylphenylamino)ethanol, is low. What are the possible causes and solutions?
A1:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction closely using TLC until the starting material is consumed. You can also consider increasing the reaction temperature slightly if using a higher boiling point solvent, but be cautious of potential side reactions.
-
-
Inefficient Nucleophilic Substitution: The nucleophilicity of the amine might be reduced.
-
Solution: Ensure the base (sodium carbonate) is of good quality and used in sufficient excess to neutralize the HCl formed during the reaction. A stronger, non-nucleophilic base like potassium carbonate could be trialed.
-
-
Side Reactions: The formation of bis-alkylated product (where two molecules of 2-chloroethanol react with the amino group) can occur.
-
Solution: Control the stoichiometry of 2-chloroethanol carefully. Adding it dropwise at a controlled temperature can minimize this side reaction.
-
Q2: The cyclization reaction to form the oxazolidinone is not proceeding or is very slow.
A2:
-
Moisture in the Reaction: CDI is highly sensitive to moisture, which will hydrolyze it and prevent the reaction.
-
Solution: Use anhydrous solvents and flame-dried glassware. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
-
-
Poor Quality of CDI: The CDI may have degraded.
-
Solution: Use freshly opened or properly stored CDI. It is a good practice to test the CDI on a small scale with a simple alcohol to confirm its reactivity.
-
-
Insufficient Activation: The hydroxyl group may not be effectively activated.
-
Solution: Ensure the stoichiometry of CDI is correct (a slight excess is often used). The order of addition is also important; adding the CDI solution to the amino alcohol is generally preferred.
-
Q3: I am observing multiple spots on my TLC after the cyclization reaction, indicating the presence of impurities.
A3:
-
Formation of Urea Byproduct: If the amino alcohol contains unreacted primary amine from the previous step, it can react with the activated intermediate to form a urea byproduct.
-
Solution: Ensure the 2-(4-acetylphenylamino)ethanol intermediate is of high purity before proceeding to the cyclization step. Proper purification of the intermediate is critical.
-
-
Decomposition of the Product: The product might be sensitive to the workup conditions.
-
Solution: Perform the workup at a lower temperature and avoid prolonged exposure to acidic or basic conditions.
-
-
Incomplete Cyclization: The presence of unreacted activated intermediate can lead to other side reactions during workup.
-
Solution: Ensure the cyclization reaction has gone to completion before quenching.
-
Q4: I am having difficulty purifying the final product, this compound.
A4:
-
Product is an Oil or Low-Melting Solid: This can make recrystallization challenging.
-
Solution: If recrystallization is difficult, column chromatography is a reliable alternative. A carefully chosen solvent system for chromatography is key. Start with a non-polar solvent and gradually increase the polarity.
-
-
Co-elution of Impurities: Some byproducts may have similar polarity to the desired product.
-
Solution: Optimize the solvent system for column chromatography. Using a different combination of solvents or a gradient elution can improve separation. Sometimes, a second purification step (e.g., recrystallization of the chromatography-purified product) is necessary to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: Can I use other phosgene equivalents besides CDI for the cyclization step?
A1: Yes, other phosgene equivalents such as triphosgene or diethyl carbonate can be used.[1] However, CDI is often preferred due to its relative safety and the ease of removal of the imidazole byproduct. Triphosgene is a solid but can release phosgene upon heating or in the presence of nucleophiles, so it should be handled with extreme care in a well-ventilated fume hood. Diethyl carbonate typically requires higher temperatures and a catalyst.
Q2: What analytical techniques are recommended for characterizing the final product?
A2: A combination of spectroscopic methods is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, especially the carbonyl group of the oxazolidinone ring (typically around 1750 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the solid product.
Q3: Is it possible to perform this synthesis as a one-pot reaction?
A3: While a one-pot synthesis of some oxazolidinones has been reported, a two-step process with isolation and purification of the intermediate is generally recommended for this specific target.[5] This approach allows for better control over the reaction conditions for each step and typically results in a purer final product with a higher overall yield.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
2-Chloroethanol: Is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N'-Carbonyldiimidazole (CDI): Is a moisture-sensitive and corrosive solid. Handle it in a dry environment and wear appropriate PPE.
-
Solvents: Dichloromethane and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Be familiar with the safety data sheets (SDS) for all chemicals used.
Visualizing the Workflow
Synthetic Workflow Diagram
Caption: Troubleshooting logic for synthesis optimization.
Quantitative Data Summary
| Parameter | Step 1: Intermediate Synthesis | Step 2: Cyclization |
| Key Reactants | 4-Aminoacetophenone, 2-Chloroethanol | 2-(4-acetylphenylamino)ethanol, CDI |
| Stoichiometry | 1 : 1.2 | 1 : 1.1 |
| Solvent | Ethanol | Anhydrous DCM or THF |
| Base | Sodium Carbonate | N/A |
| Temperature | Reflux | Room Temperature |
| Typical Reaction Time | 8-12 hours | 4-6 hours |
| Purification Method | Column Chromatography | Recrystallization/Column Chromatography |
| Expected Yield | 60-75% | 70-85% |
References
-
[QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar. IJPPR.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
Technical Support Center: Synthesis of N-Aryl Oxazolidinones
Welcome to the technical support center for the synthesis of N-aryl oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in mechanistic principles and practical experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of N-aryl oxazolidinones, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired N-Aryl Oxazolidinone
Potential Causes & Solutions
-
Incomplete Starting Material Conversion:
-
Cause: Insufficient reaction time, inadequate temperature, or suboptimal catalyst activity can lead to incomplete reactions. The nature of the aryl halide, phosphine ligands, bases, and solvents can strongly affect the reaction outcome in palladium-catalyzed N-arylation of 2-oxazolidinones.
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. A systematic increase in temperature, in manageable increments, can enhance the reaction rate. Consider screening different catalysts or increasing the catalyst loading. For instance, in copper-catalyzed reactions, the choice of ligand is crucial.[1][2]
-
-
Formation of Side Products:
-
Cause: Several side reactions can compete with the desired oxazolidinone formation, consuming starting materials and reducing the yield.
-
Solution: A thorough understanding and control of reaction conditions can minimize side product formation. Purification techniques such as column chromatography are often necessary to isolate the desired product from impurities.[3]
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of solvent, base, and temperature can significantly impact the reaction's efficiency. For example, in the synthesis from N-aryl-carbamates and epichlorohydrin, solvents like acetonitrile or THF may give low yields with certain bases, while DMSO or DMF can significantly improve the outcome.[4]
-
Solution: A systematic optimization of reaction parameters is recommended. This can be efficiently achieved through a Design of Experiments (DoE) approach to identify the optimal combination of factors.
-
Problem 2: Formation of Dimeric or Polymeric Byproducts
Potential Causes & Solutions
-
Isocyanate Polymerization:
-
Cause: Isocyanates, particularly aryl isocyanates, are prone to polymerization, especially at elevated temperatures or in the presence of certain catalysts.[4]
-
Solution: Maintain a lower reaction temperature and add the isocyanate slowly to the reaction mixture to keep its concentration low. The choice of a suitable catalyst that promotes the desired cycloaddition over polymerization is also critical.
-
-
Intermolecular Reactions of Intermediates:
-
Cause: Reactive intermediates in the reaction pathway may react with each other instead of undergoing the desired intramolecular cyclization.
-
Solution: Employing high-dilution conditions can favor intramolecular reactions over intermolecular ones. The slow addition of one of the reactants can also help to maintain a low concentration of reactive intermediates.
-
Problem 3: Poor Regioselectivity in Syntheses Involving Unsymmetrical Epoxides
Potential Causes & Solutions
-
Steric and Electronic Effects:
-
Cause: The nucleophilic attack on an unsymmetrical epoxide can occur at either of the two carbon atoms, leading to a mixture of regioisomers. The outcome is influenced by both steric hindrance and the electronic nature of the substituents on the epoxide ring.
-
Solution: The choice of catalyst can play a significant role in controlling regioselectivity. For instance, tetraarylphosphonium salts have been shown to be effective bifunctional organocatalysts that can accelerate epoxide ring opening with high regioselectivity in the reaction with isocyanates.[1][5]
-
-
Reaction Mechanism Control:
-
Cause: The reaction can proceed through different mechanistic pathways (e.g., SN1 vs. SN2), each favoring a different regioisomer.
-
Solution: By carefully selecting the solvent and catalyst, it is possible to favor one mechanistic pathway over the other. For example, a polar aprotic solvent might favor an SN2-like mechanism, leading to attack at the less hindered carbon.
-
Problem 4: Epimerization or Loss of Stereochemistry
Potential Causes & Solutions
-
Harsh Reaction Conditions:
-
Cause: The use of strong bases or high temperatures can lead to the epimerization of stereocenters in the starting materials or the product.
-
Solution: Employ milder bases and lower reaction temperatures. It is crucial to screen for conditions that are effective for the desired transformation without compromising the stereochemical integrity of the molecule. The use of enantiopure starting materials, such as (R)- or (S)-epichlorohydrin, can lead to the enantiospecific formation of the desired oxazolidinone.[4]
-
-
Racemization of Intermediates:
-
Cause: Chiral intermediates in the reaction pathway may be prone to racemization under the reaction conditions.
-
Solution: The choice of catalyst and reaction conditions can help to stabilize chiral intermediates and prevent racemization. For example, certain chiral ligands can create a chiral environment that favors the formation of one enantiomer.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to N-aryl oxazolidinones and what are their respective advantages and disadvantages?
There are several established methods for synthesizing N-aryl oxazolidinones, each with its own set of pros and cons. The most common routes include:
-
From 1,2-Amino Alcohols: This is a widely used method where a 1,2-amino alcohol is reacted with a carbonyl source like phosgene, diphosgene, or a carbamate.[6][7]
-
Advantages: Readily available starting materials, often derived from amino acids, and a straightforward reaction pathway.
-
Disadvantages: The use of toxic reagents like phosgene is a significant drawback. Alternative, safer carbonylating agents are often preferred.
-
-
From Epoxides and Isocyanates: This [3+2] cycloaddition reaction is a highly efficient method for constructing the oxazolidinone ring.[5][6]
-
Advantages: High atom economy and the ability to generate stereocenters with good control.
-
Disadvantages: Isocyanates can be moisture-sensitive and prone to polymerization. Regioselectivity can be an issue with unsymmetrical epoxides.
-
-
From Aziridines: The ring-opening of activated aziridines with a carbon dioxide source can also yield oxazolidinones.[1][8][9]
-
Advantages: Provides access to a diverse range of substituted oxazolidinones.
-
Disadvantages: The synthesis of the starting aziridines can be challenging, and the reaction may require specific catalysts.
-
Q2: How can I improve the yield and purity of my N-aryl oxazolidinone synthesis?
Improving yield and purity often involves a multi-faceted approach:
-
Optimize Reaction Conditions: Systematically screen solvents, bases, temperatures, and reaction times.
-
Catalyst Selection: Choose a catalyst that is known to be effective for the specific transformation and substrate.
-
Control Stoichiometry: Carefully control the molar ratios of the reactants to minimize side reactions.
-
Purification Strategy: Develop an effective purification protocol, which may include column chromatography, recrystallization, or distillation.
Q3: What are the key factors influencing regioselectivity in the reaction of unsymmetrical epoxides with isocyanates?
The regioselectivity of this reaction is primarily governed by:
-
Steric Hindrance: The nucleophilic attack of the isocyanate is generally favored at the less sterically hindered carbon of the epoxide.
-
Electronic Effects: Electron-withdrawing groups on the epoxide can influence the partial positive charge on the carbon atoms, directing the nucleophilic attack.
-
Catalyst: The nature of the catalyst can have a profound impact on regioselectivity, often by coordinating to the epoxide and directing the incoming nucleophile.
Q4: Are there any "green" or more sustainable approaches to N-aryl oxazolidinone synthesis?
Yes, the development of more environmentally friendly synthetic methods is an active area of research. Some greener approaches include:
-
Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste. Organocatalysis, in particular, avoids the use of heavy metals.[5]
-
Safer Reagents: Replacing hazardous reagents like phosgene with safer alternatives such as dimethyl carbonate or CO2.
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, such as the [3+2] cycloaddition of epoxides and isocyanates.
III. Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting and optimization.
General Mechanism for Oxazolidinone Formation from an Amino Alcohol
This pathway involves the initial formation of a carbamate, followed by an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon, leading to cyclization and elimination of a leaving group.
Caption: General mechanism of N-aryl oxazolidinone synthesis from an amino alcohol.
Troubleshooting Workflow for Low Yield
When faced with a low yield, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low yields in N-aryl oxazolidinone synthesis.
IV. Experimental Protocols
General Procedure for the Synthesis of N-Aryl Oxazolidinones from an Amino Alcohol Carbamate (Copper-Catalyzed)
This protocol is a general guideline and may require optimization for specific substrates.[10]
-
Reaction Setup: To an oven-dried reaction vessel, add the amino alcohol carbamate (1.0 equiv), aryl iodide (1.2 equiv), copper(I) iodide (0.1 equiv), and a suitable ligand (e.g., L-proline, 0.2 equiv).
-
Solvent and Base: Add a suitable solvent (e.g., DMSO) and a base (e.g., K2CO3, 2.0 equiv).
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table
The following table summarizes the effect of different bases on the yield of a model reaction.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K2CO3 | DMSO | 100 | 85 |
| 2 | Cs2CO3 | DMSO | 100 | 92 |
| 3 | NaOtBu | Toluene | 110 | 65 |
| 4 | DBU | Acetonitrile | 80 | 45 |
V. References
-
Toda, Y., Gomyou, S., Tanaka, S., Komiyama, Y., Kikuchi, A., & Suga, H. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters, 19(21), 5786–5789. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]
-
Kavala, V., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1748-1758. [Link]
-
Madar, D. J., et al. (2001). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Tetrahedron Letters, 42(22), 3681-3684. [Link]
-
Mahy, W., Plucinski, P. K., & Frost, C. G. (2014). Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates. Organic Letters, 16(19), 5020–5023. [Link]
-
Makhubela, B. C. E., et al. (2019). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Molecules, 24(15), 2789. [Link]
-
Kavala, V., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Archives. [Link]
-
Brickner, S. J., et al. (1996). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 1(2), 123-131. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2001). The Reaction of 4-Amino-2-oxazolines with Isocyanates and Isothiocyanates. Synthesis and X-Ray Structures of Polysubstituted 2-Imidazolidinones, 1,3-Oxazolidines and 1,3-Thiazolidines. European Journal of Organic Chemistry, 2001(12), 2259-2264. [Link]
-
Madar, D. J., et al. (2001). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Scilit. [Link]
-
De, P., & Krogstad, D. J. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. [Link]
-
Singh, G., et al. (2023). Rapidly Diverse Synthesis of N-Aryl-5-Substituted-2-Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. ChemistrySelect, 8(41). [Link]
-
Mahy, W., Plucinski, P. K., & Frost, C. G. (2014). Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates. Organic Letters, 16(19), 5020-5023. [Link]
-
Chen, J., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(15), 7579-7587. [Link]
-
ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2007). Studies on the Reaction of Aziridines with Nitriles and Carbonyls: Synthesis of Imidazolines and Oxazolidines. The Journal of Organic Chemistry, 72(10), 3854-3857. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-substituted oxazolidine 220 by ring opening of N-tosylaziridine 40 with water. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Retrieved from [Link]
-
Xu, X., et al. (2014). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. Journal of Physical Chemistry A, 118(40), 9477-9485. [Link]
Sources
- 1. Oxazolidinone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides [organic-chemistry.org]
- 6. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Acetylphenyl-Substituted Oxazolidinones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of acetylphenyl-substituted oxazolidinones. These compounds are pivotal as chiral auxiliaries and as core scaffolds in pharmaceuticals, such as the antibiotic Linezolid, making their purity paramount for successful downstream applications.[1][2][3][4] This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to solve complex purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the common purification landscape for this class of compounds.
Q1: What are the most common impurities I should expect when synthesizing acetylphenyl-substituted oxazolidinones?
A1: Impurities are typically process-related and can be categorized as follows:
-
Unreacted Starting Materials: Depending on your synthetic route, these could include N-aryl carbamates, substituted anilines, or enantiopure epoxides like (R)-glycidyl butyrate.[1][5]
-
Reaction Byproducts: These are highly route-dependent. For instance, syntheses involving epoxides can lead to regioisomeric amino alcohol intermediates.[6] Other common byproducts include dimers formed from side reactions or aldol condensation products.[1][7]
-
Reagents and Catalysts: Residual catalysts (e.g., lithium or palladium-based) or reagents like mesyl chloride, if used, can persist.[1][8]
-
Stereoisomers: This is often the most significant challenge. If your synthesis is not perfectly stereoselective, you will have diastereomeric or enantiomeric impurities to contend with.[1][9]
Q2: What is the best "first-pass" purification technique for a crude reaction mixture?
A2: For most acetylphenyl-substituted oxazolidinones, flash column chromatography on silica gel is the standard initial purification method.[7] It is highly effective at removing baseline impurities like non-polar starting materials and highly polar byproducts. The acetylphenyl group imparts moderate polarity, making these compounds well-suited for silica gel chromatography. A typical starting point for solvent system development would be a hexane/ethyl acetate or dichloromethane/methanol gradient, monitored by Thin-Layer Chromatography (TLC).[10][11]
Q3: How can I effectively monitor the progress of my purification?
A3: A multi-pronged approach is best:
-
Thin-Layer Chromatography (TLC): Indispensable for optimizing column chromatography conditions and for quickly checking the composition of fractions.[7][10] Use a UV lamp (254 nm) for visualization, as the phenyl group is a strong chromophore.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is a good starting point for purity analysis.[11] For chiral compounds, specialized chiral HPLC or Supercritical Fluid Chromatography (SFC) is necessary to determine diastereomeric or enantiomeric excess.[9][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your desired product in collected fractions and for identifying known impurities by their characteristic signals.[5][7]
Q4: My product exists as stereoisomers. What is the fundamental difference between purifying diastereomers and enantiomers?
A4: The key difference lies in their physical properties.
-
Diastereomers (stereoisomers that are not mirror images) have different physical properties, including polarity, solubility, and melting points. Therefore, they can often be separated using standard achiral purification techniques like silica gel chromatography or recrystallization.[9]
-
Enantiomers (non-superimposable mirror images) have identical physical properties in an achiral environment. They cannot be separated by standard chromatography or recrystallization. Their separation requires a chiral environment, such as a chiral stationary phase in HPLC/SFC or the use of a chiral resolving agent.[12][13]
Section 2: Troubleshooting Guide
This guide is structured to provide direct solutions to specific problems you may encounter in the lab.
Problem 1: My product is streaking badly on the TLC plate and the column, leading to poor separation.
-
Probable Cause 1: Compound Acidity/Basicity. The oxazolidinone ring contains amide and ether functionalities. While generally neutral, interactions with the slightly acidic silica gel can cause peak tailing. The presence of any basic groups (like a morpholine ring found in Linezolid analogues) will exacerbate this issue.[14]
-
Solution 1: Add a small amount of a modifier to your mobile phase. For basic compounds, adding 0.5-1% triethylamine (TEA) can neutralize the acidic sites on the silica, leading to sharper peaks. For acidic impurities, a similar amount of acetic acid may help.
-
Probable Cause 2: Sample Overload. Applying too much crude material to the TLC plate or column is a common cause of streaking and poor resolution.
-
Solution 2: Reduce the amount of sample loaded. For column chromatography, a general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica).
Problem 2: My diastereomers are co-eluting or have very poor separation during flash chromatography.
-
Probable Cause: The polarity difference between the diastereomers is insufficient for effective separation with the chosen solvent system.
-
Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one involving dichloromethane, tert-butyl methyl ether (MTBE), or a small percentage of an alcohol like isopropanol can alter the selectivity and improve separation.
-
Solution 2: Switch to Supercritical Fluid Chromatography (SFC). SFC often provides superior resolution for diastereomers compared to HPLC.[9] The use of a Chiralcel OD column with a CO₂/modifier mobile phase has been shown to be effective for oxazolidinone diastereomers.[9]
-
Solution 3: Derivatization. If the diastereomers result from a hydroxyl group, for example, derivatizing this group to an ester or silyl ether can amplify the stereochemical differences, making chromatographic separation easier. You can then remove the protecting group after separation.
Problem 3: I have successfully isolated my product as a racemic mixture. How do I separate the enantiomers?
-
Probable Cause: Enantiomers have identical physical properties in an achiral environment and require a chiral method for separation.
-
Solution 1: Chiral Chromatography (Analytical to Preparative). This is the most direct and widely used method.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns like Lux Amylose-1, Lux Cellulose-1, or Chiralcel OD are excellent starting points.[12]
-
Mobile Phase: Enantioseparation is highly dependent on the mobile phase. Screen both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., neat acetonitrile, methanol, or ethanol).[12][15] Acetonitrile has been shown to provide high enantioselectivity on amylose-based columns for oxazolidinone analogues.[12]
-
-
Solution 2: Chiral Capillary Electrophoresis (CE). For analytical-scale separation, CE using anionic cyclodextrins as chiral selectors is a powerful technique.[13][16] This method is particularly useful for method development due to its low solvent consumption.
Problem 4: My purified product won't crystallize from any solvent I've tried.
-
Probable Cause 1: Residual Impurities. Even small amounts (1-5%) of impurities can significantly inhibit crystallization by disrupting the crystal lattice formation.
-
Solution 1: Re-purify the material using a different chromatographic method. If you used a hexane/ethyl acetate system, try a dichloromethane/methanol system to potentially remove different impurities. Then, re-attempt crystallization.
-
Probable Cause 2: Incorrect Solvent Choice. The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solution 2: Use a systematic approach for solvent screening. Start with common solvents like methanol, ethanol, isopropanol, ethyl acetate, and toluene.[5][14] If single-solvent systems fail, try binary solvent systems. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature, then slowly add a "poor" solvent (e.g., hexane or heptane) until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.
Section 3: Key Protocols & Methodologies
Protocol 1: Optimized Flash Column Chromatography for Diastereomer Separation
-
TLC Analysis: Spot your crude mixture on a silica gel TLC plate. Develop several plates using different solvent systems (e.g., 7:3 Hexane:EtOAc, 9:1 DCM:MeOH, 95:5 Toluene:Acetone). The ideal system will show two distinct spots for your diastereomers with a ∆Rf value of at least 0.1.
-
Column Packing: Dry-pack the column with silica gel (particle size 40-63 µm). Wet the silica with your chosen low-polarity solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often yields better resolution.
-
Elution: Begin elution with the less polar component of your mobile phase. Gradually increase the polarity (gradient elution). For closely eluting spots, an isocratic elution (using a single, optimized solvent mixture) may provide better separation.
-
Fraction Collection: Collect small, uniform fractions. Analyze every few fractions by TLC to track the elution of your diastereomers.
-
Combine and Concentrate: Combine the pure fractions of each diastereomer separately and remove the solvent under reduced pressure.
Protocol 2: Analytical Chiral HPLC Method Development
-
Column and System Preparation: Install a polysaccharide-based chiral column (e.g., Lux Amylose-1, 5 µm, 150 x 4.6 mm). Purge the HPLC system with the initial mobile phase.
-
Sample Preparation: Prepare a stock solution of your racemic product at ~1 mg/mL in methanol or another suitable solvent.[12]
-
Initial Screening (Polar Organic Mode):
-
Set the flow rate to 0.5 mL/min and the column temperature to 25 °C.[12]
-
Set UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Perform sequential injections using 100% Acetonitrile, then 100% Ethanol, then 100% Methanol as the mobile phase.[12] Ensure the column is flushed with at least 10 column volumes of the new solvent before each injection.[12]
-
-
Initial Screening (Normal Phase Mode):
-
If polar organic mode fails, switch to a normal phase system. A typical starting point is 90:10 n-Hexane:Isopropanol.
-
Vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%) to optimize resolution and retention time.
-
-
Analysis: Calculate the retention factors (k), separation factor (α), and resolution (Rs) to determine the best separation conditions.[12] An Rs value > 1.5 indicates baseline separation.
Section 4: Visualizations and Data
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for approaching the purification of a crude acetylphenyl-substituted oxazolidinone product.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
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- 7. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazolidinone synthesis [organic-chemistry.org]
- 9. Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. jofamericanscience.org [jofamericanscience.org]
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- 13. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order | MDPI [mdpi.com]
- 14. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 15. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Welcome to the technical support guide for the enantioselective synthesis of 3-(4-acetylphenyl)-1,3-oxazolidin-2-one. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into this specific synthesis, moving beyond simple protocols to explain the underlying chemical principles and troubleshoot common experimental challenges.
Section 1: Foundational Concepts & Strategic Overview
This section addresses high-level questions regarding the significance of the target molecule and the primary synthetic strategies employed.
Q1: What is the significance of this compound, and why is enantioselectivity critical?
A1: this compound is a crucial chiral building block in medicinal chemistry. The oxazolidinone ring system is a privileged scaffold found in a class of potent antibacterial agents that inhibit bacterial protein synthesis.[1] The most prominent example is Linezolid, an antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria.[2][3][4]
Enantioselectivity is paramount because biological systems are chiral. Typically, only one enantiomer of a drug molecule interacts correctly with its biological target (e.g., an enzyme or receptor) to elicit the desired therapeutic effect. The other enantiomer may be inactive or, in some cases, cause undesirable side effects. Therefore, synthesizing the enantiomerically pure form is essential for safety, efficacy, and regulatory approval.
Q2: What are the principal synthetic routes for the enantioselective formation of this oxazolidinone?
A2: While several methods exist for forming oxazolidinone rings, the most efficient and widely adopted strategy for this class of compounds is the catalytic [3+2] cycloaddition of an aryl isocyanate with a chiral epoxide.[5][6] This approach is highly atom-economical and allows for the direct installation of the required stereocenter.
The key starting materials are:
-
4-Acetylphenyl isocyanate: Provides the N-aryl substituent.
-
A chiral 3-carbon epoxide: Typically (R)- or (S)-glycidol or a protected derivative like (R)-glycidyl butyrate. The stereochemistry of this starting material directly dictates the stereochemistry of the final product at the C5 position.
Alternative strategies, such as the cyclization of β-amino alcohols with phosgene derivatives or carbonates, are often longer, may require harsh reagents, and can present challenges in controlling stereochemistry.[7][8]
General Synthesis Workflow
The following diagram outlines the typical experimental sequence for the catalytic cycloaddition approach.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section is formatted to quickly diagnose and solve specific problems encountered during the synthesis.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The catalyst (e.g., a Lewis acid like MgI₂ or an aluminum complex) may have been deactivated by moisture or air.[6][9] 2. Poor Quality Isocyanate: The 4-acetylphenyl isocyanate may have polymerized or hydrolyzed upon storage. 3. Insufficient Temperature: The reaction may have a significant activation energy barrier that is not being overcome. | 1. Ensure rigorous anhydrous conditions. Dry solvents and glassware thoroughly. Handle hygroscopic catalysts in a glovebox. 2. Verify isocyanate purity via IR spectroscopy (strong isocyanate peak ~2250-2270 cm⁻¹). If necessary, purify by distillation or use freshly prepared reagent. 3. Gradually increase the reaction temperature. For many catalyst systems, temperatures between 60-100 °C are optimal.[9] Monitor for side product formation. |
| Poor Enantioselectivity (Low ee%) | 1. Racemized Epoxide: The chiral epoxide starting material may not be enantiomerically pure. 2. Non-Stereoretentive Mechanism: The reaction conditions may favor a pathway that erodes stereochemical integrity. This can happen at excessively high temperatures or with an inappropriate catalyst. 3. Background Uncatalyzed Reaction: A slow, non-enantioselective reaction may be competing with the desired catalytic cycle. | 1. Verify the enantiomeric purity of the epoxide using chiral GC or by derivatization. 2. Screen reaction temperatures. Lowering the temperature often enhances enantioselectivity, albeit at the cost of reaction rate. Re-evaluate the catalyst system. Some catalysts are inherently more selective.[10] 3. Increase catalyst loading slightly to accelerate the catalyzed pathway relative to the background reaction. Ensure the catalyst is fully dissolved and active. |
| Formation of Symmetric Carbonate Byproduct | This side product arises from the reaction of the epoxide with carbon dioxide, which can be formed from the decomposition of the isocyanate or be present as an atmospheric impurity.[8] Certain catalyst systems can also promote this pathway. | 1. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the setup and reaction. 2. Use freshly prepared or purified isocyanate. 3. Choose a catalyst with high selectivity for oxazolidinone formation. For example, some bimetallic aluminum salen complexes show high selectivity for isocyanate insertion over CO₂ insertion.[9] |
| Formation of Isomeric Oxazolidinone | The reaction of unsymmetrical epoxides can lead to two regioisomers depending on which carbon is attacked. For terminal epoxides, attack at the less hindered carbon is desired to form the 5-substituted oxazolidinone. Incorrect regioselectivity points to an issue with catalyst control.[9] | 1. The choice of catalyst is critical. Lewis acidic catalysts that coordinate strongly to the epoxide oxygen typically direct the nucleophilic attack of the isocyanate nitrogen to the terminal, less-hindered carbon atom via an SN2-type mechanism.[11] 2. Modify reaction conditions. Solvent polarity can influence the transition state and regioselectivity. |
| Difficult Purification | The product may be difficult to separate from the catalyst residue or unreacted starting materials. | 1. Catalyst Removal: For metal-based catalysts, an aqueous wash with a mild chelating agent (e.g., dilute ammonium chloride or Rochelle's salt solution) can help remove metal salts. 2. Chromatography: Use a gradient elution on silica gel. A solvent system like ethyl acetate/hexanes is often effective. 3. Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent (e.g., isopropanol, ethyl acetate) can be a highly effective final purification step to obtain crystalline material. |
Section 3: Key Methodologies & Mechanistic Insights
Q3: Can you provide a detailed, representative protocol for this synthesis?
A3: Absolutely. The following protocol is a robust starting point based on established literature for Lewis acid-catalyzed cycloadditions.[4][6]
Experimental Protocol: Synthesis via MgI₂-Catalyzed Cycloaddition
-
Reactor Setup: Under an inert atmosphere of dry nitrogen, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Reagent Charging:
-
To the flask, add anhydrous magnesium iodide (MgI₂, ~0.1 eq.).
-
Add anhydrous toluene via cannula.
-
Add 4-acetylphenyl isocyanate (1.0 eq.).
-
Begin stirring and heat the mixture to 80 °C.
-
-
Epoxide Addition: Slowly add (R)-glycidyl butyrate (1.1 eq.) dropwise to the reaction mixture over 20 minutes. Causality Note: Slow addition prevents a rapid exotherm and helps control the reaction rate.
-
Reaction & Monitoring: Maintain the reaction at 80 °C. Monitor the disappearance of the isocyanate starting material by thin-layer chromatography (TLC) or in-situ IR spectroscopy. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. sodium thiosulfate, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., 20-50% ethyl acetate in hexanes gradient) to yield the pure this compound as a white solid.
-
Analysis:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
-
Q4: What is the catalytic mechanism for the cycloaddition reaction?
A4: The catalyst plays a dual role: it activates the epoxide and coordinates the isocyanate to facilitate the key bond-forming steps. The mechanism, illustrated below for a generic bimetallic Lewis acid catalyst, proceeds via a coordinated, stereoretentive pathway.
Caption: Generalized mechanism for Lewis acid-catalyzed [3+2] cycloaddition.
Key Mechanistic Points:
-
Lewis Acid Activation: The catalyst activates the epoxide by coordinating to its oxygen atom, making the terminal carbon more electrophilic and susceptible to nucleophilic attack.[11]
-
Regiocontrol: This activation, combined with steric hindrance, strongly favors the SN2 attack at the terminal carbon, leading to the desired 5-substituted oxazolidinone.[9]
-
Stereoretention: The reaction typically proceeds with a double inversion of stereochemistry, which results in an overall retention of the configuration from the starting epoxide. This is crucial for transferring the chirality of the starting material to the product.
Section 4: References
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Reddy, K. S. N., et al. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Retrieved from an institutional repository or chemistry archive.
-
Suga, H., Kudo, F., & Toda, Y. (2018). [3+2] Cycloaddition of isocyanates with epoxides. Comprehensive Organic Synthesis II, 5, 1283-1317.
-
Speranza, G. P., & Peppel, W. J. (1958). Preparation of Substituted 2-Oxazolidones from 1,2-Epoxides and Isocyanates. The Journal of Organic Chemistry, 23(12), 1922–1926.
-
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multi-drug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679.
-
Angel Yeast Co Ltd. (2013). Synthesis method of linezolid intermediate. PATSNAP. Retrieved from
-
Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Communications, 47(12), 3339-3350.
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
-
Rico, E., & Bermejo, F. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(7), 12345-12358.
-
Castro-Osma, J. A., et al. (2016). Synthesis of Oxazolidinones from Epoxides and Isocyanates Catalysed by Aluminium Heteroscorpionate Complexes. ChemCatChem, 8(12), 2100-2108.
-
Das, P., et al. (n.d.). Representative examples for organocatalytic asymmetric synthesis of oxazolidines and 1,3‐dioxolanes. ResearchGate.
-
Zhang, F., et al. (2014). METHOD FOR PREPARING LINEZOLID INTERMEDIATE. European Patent Office. Retrieved from [Link]
-
Demir, E., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826-1834.
-
Wang, J., et al. (2018). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 23(11), 2948.
-
Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (n.d.). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. ResearchGate.
-
Mphahlele, M. J., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 13(5), e202400432.
-
Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (2013). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kufa for Chemical Science, 1(5).
-
Kumar, P., et al. (2013). Current Updates on Oxazolidinone and Its Significance. International Scholarly Research Notices, 2013, 1-17.
-
Iowa State University. (2023). An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Darunavir. ISU ReD.
-
Lang, F. (2018). Enantioenriched Oxazolidinones as Synthesis Scaffolds and Efforts towards the Total Synthesis of Marineosin A. D-Scholarship@Pitt.
-
Ordóñez, M., et al. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(10), 11970-11982.
-
Li, J., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(6), 9646-9655.
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- 2. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric catalysis with chiral oxazolidine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxazolidinone synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
Welcome to the technical support guide for the synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one. This document is intended for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this and structurally related oxazolidinone compounds. The oxazolidinone core is a critical pharmacophore in medicinal chemistry, most notably recognized in the antibiotic linezolid.[1] This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for alternative synthetic routes, ensuring scientific integrity and practical applicability in your laboratory work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of N-aryl oxazolidinones, providing explanations and actionable solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the N-aryl-2-oxazolidinone scaffold?
A1: The construction of the N-aryl-2-oxazolidinone ring system is a well-explored area of organic synthesis. The most prevalent methods include:
-
Cyclization of β-amino alcohols: This classic approach involves the reaction of a 2-amino alcohol with a carbonylating agent like phosgene or its safer equivalents (e.g., diethyl carbonate, carbonyldiimidazole).[2][3]
-
Coupling of pre-formed oxazolidinones with aryl halides: This is a highly versatile method, often employing palladium- or copper-catalyzed cross-coupling reactions to form the N-aryl bond.[4][5] This allows for late-stage introduction of the aryl moiety.
-
[3+2] Cycloaddition of epoxides and isocyanates: This atom-economical approach directly forms the oxazolidinone ring from readily available starting materials.[6]
-
Rearrangement of propargylic carbamates: Gold-catalyzed rearrangements offer a modern and efficient route to specific oxazolidinone structures.[4]
The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability.
Q2: Why is the choice of base and solvent critical in the N-arylation of 2-oxazolidinone?
A2: In transition metal-catalyzed N-arylation reactions, the base and solvent system plays a crucial role in several aspects of the catalytic cycle. The base is required to deprotonate the oxazolidinone nitrogen, forming the nucleophilic species that participates in the coupling. The choice of base can influence the rate of this deprotonation and can also affect the stability and activity of the catalyst. The solvent must solubilize the reactants and the catalyst, and its polarity can influence the reaction rate and selectivity. For instance, in palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, the nature of the phosphine ligand, base, and solvent all strongly affect the reaction outcome.[4]
Q3: Can I synthesize this compound from 4-aminoacetophenone directly?
A3: Yes, several synthetic strategies can start from 4-aminoacetophenone. One common approach involves the reaction of 4-aminoacetophenone with a suitable three-carbon synthon that can form the oxazolidinone ring. For example, reaction with glycidol followed by cyclization is a plausible route.[3] Another approach is the reaction with epichlorohydrin, followed by cyclization.[7] The acetyl group is generally stable under many of the conditions used for oxazolidinone synthesis, but it's always important to consider potential side reactions.
Troubleshooting Common Issues
Problem 1: Low yield in the N-arylation of 2-oxazolidinone with 4-bromoacetophenone.
-
Possible Cause: Inefficient catalytic activity or catalyst decomposition.
-
Troubleshooting Steps:
-
Ligand Selection: For palladium-catalyzed reactions, the choice of phosphine ligand is critical. Experiment with different ligands (e.g., BINAP, Xantphos) to find the optimal one for your specific substrate.
-
Base and Solvent Optimization: The combination of base and solvent can significantly impact the yield. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvents (e.g., toluene, dioxane, DMF).
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
-
Temperature Control: The reaction temperature can be a sensitive parameter. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition or side reactions.
-
Problem 2: Formation of impurities during the cyclization of an amino alcohol intermediate.
-
Possible Cause: Incomplete reaction or side reactions such as polymerization.
-
Troubleshooting Steps:
-
Purity of Starting Material: Ensure the amino alcohol intermediate is of high purity. Impurities can interfere with the cyclization reaction.
-
Choice of Carbonylating Agent: If using a highly reactive carbonylating agent like phosgene, consider switching to a milder alternative such as carbonyldiimidazole (CDI) or triphosgene.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or high temperatures can sometimes lead to decomposition or side product formation.
-
Work-up Procedure: A carefully designed work-up procedure is essential to remove unreacted starting materials and byproducts. This may involve extractions with aqueous solutions of different pH or purification by column chromatography.[8]
-
Problem 3: Difficulty in purifying the final product, this compound.
-
Possible Cause: The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid compounds. Screen a variety of solvent systems to find one that provides good crystal formation and efficiently excludes impurities.
-
Column Chromatography Optimization: If chromatography is necessary, experiment with different solvent gradients and stationary phases (e.g., silica gel, alumina). A shallow gradient can often improve the separation of closely eluting compounds.
-
Chemical Derivatization: In some cases, it may be beneficial to temporarily derivatize the product to alter its polarity, facilitate purification, and then remove the derivatizing group. However, this adds extra steps to the synthesis.
-
Alternative Synthetic Routes & Protocols
Below are two detailed protocols for alternative synthetic routes to this compound, each with its own advantages.
Route 1: Palladium-Catalyzed N-Arylation
This route is highly versatile and allows for the late-stage introduction of the 4-acetylphenyl group. It involves the coupling of 2-oxazolidinone with 4-bromoacetophenone.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add 2-oxazolidinone (1.0 eq), 4-bromoacetophenone (1.1 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Add a base such as Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Data Summary Table:
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Typical Yield | 70-85% |
Diagram of Palladium-Catalyzed N-Arylation Workflow:
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Route 2: Synthesis from 4-Aminoacetophenone and Epichlorohydrin
Experimental Protocol:
-
Step 1: Synthesis of 1-((4-acetylphenyl)amino)-3-chloropropan-2-ol.
-
Dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent such as water or a mixture of water and ethanol.
-
Add epichlorohydrin (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the product may precipitate. If not, extract with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the amino alcohol intermediate.
-
-
Step 2: Cyclization to 3-(4-Acetylphenyl)-5-(chloromethyl)-1,3-oxazolidin-2-one.
-
Dissolve the amino alcohol intermediate from Step 1 in a solvent like dichloromethane or THF.
-
Add a carbonylating agent such as carbonyldiimidazole (CDI) (1.2 eq) or triphosgene (0.4 eq) in the presence of a base (e.g., triethylamine, 1.5 eq).
-
Stir the reaction at room temperature until the cyclization is complete.
-
-
Step 3: Dechlorination to this compound.
-
The chloromethyl group can be removed via reductive dechlorination using a reagent like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN) in a solvent like toluene at reflux.
-
Alternatively, other dehalogenation methods can be employed.
-
After the reaction, perform an appropriate work-up and purify the final product by recrystallization or column chromatography.
-
Data Summary Table:
| Step | Key Reagents | Solvent | Typical Conditions |
| 1 | 4-aminoacetophenone, epichlorohydrin | Water/Ethanol | RT to 60 °C |
| 2 | Amino alcohol, CDI, Et₃N | DCM or THF | RT |
| 3 | Bu₃SnH, AIBN | Toluene | Reflux |
Diagram of Synthesis from 4-Aminoacetophenone:
Caption: Multi-step synthesis from 4-aminoacetophenone.
References
- Rapidly Diverse Synthesis of N-Aryl-5-Substituted-2-Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates.
- Oxazolidinone synthesis. Organic Chemistry Portal.
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
- A researcher's guide to troubleshooting common issues in Oxazolidine-2,4-dithione synthesis. Benchchem.
- Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives.
- Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721.
- Control experiments to produce oxazolidinones.
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI.
- Reaction conditions in the synthesis of oxazolidin-2-ones.
- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PMC - PubMed Central.
- Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC - NIH.
- Oxazolidine synthesis. Organic Chemistry Portal.
- Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central.
- (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone. PubMed Central.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
- 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. gsrs.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH.
- Oxazolidinones mechanism of action: inhibition of the first peptide bond form
- Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. The Journal of Biological Chemistry.
- 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. gsrs.
- Process for the preparation of an oxazolidinone antibacterial agent and intermediates thereof.
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
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- 7. arkat-usa.org [arkat-usa.org]
- 8. (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scalable synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful and efficient production of this key pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your research and development endeavors.
I. Overview of the Synthetic Strategy
The scalable synthesis of this compound is a two-step process commencing with the synthesis of the key intermediate, 2-amino-1-(4-acetylphenyl)ethanol, followed by a cyclization reaction to form the desired oxazolidinone ring. This approach is favored for its scalability, use of readily available starting materials, and generally high yields.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
Part A: Synthesis of 2-Amino-1-(4-acetylphenyl)ethanol (Intermediate)
This procedure involves the conversion of 2-bromo-1-(4-acetylphenyl)ethanone to an azide intermediate, followed by reduction to the desired amino alcohol.
Step 1: Synthesis of 2-Azido-1-(4-acetylphenyl)ethanone
-
Materials:
-
2-Bromo-1-(4-acetylphenyl)ethanone
-
Sodium azide (NaN₃)
-
Acetonitrile (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-1-(4-acetylphenyl)ethanone in anhydrous acetonitrile.
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1][2]
-
Upon completion, quench the reaction by adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-azido-1-(4-acetylphenyl)ethanone, which can be purified by flash chromatography.[1]
-
Step 2: Reduction of 2-Azido-1-(4-acetylphenyl)ethanone
-
Materials:
-
2-Azido-1-(4-acetylphenyl)ethanone
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the 2-azido-1-(4-acetylphenyl)ethanone in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-1-(4-acetylphenyl)ethanol. This intermediate is often used in the next step without further purification.
-
Part B: Synthesis of this compound (Final Product)
This step utilizes carbonyldiimidazole (CDI) as a safe and efficient cyclizing agent.[3][4][5]
-
Materials:
-
2-Amino-1-(4-acetylphenyl)ethanol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-amino-1-(4-acetylphenyl)ethanol in anhydrous DMF or THF.
-
Add CDI portion-wise to the solution at room temperature. The reaction is typically stirred for several hours.[6]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water to quench any unreacted CDI.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[7]
-
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield in Step 1 (Azidation) | Incomplete reaction. | Ensure the use of anhydrous acetonitrile. Increase reaction time and monitor closely with TLC. Consider a slight increase in temperature if the reaction is sluggish. |
| Side reactions. | Maintain the reaction at room temperature to minimize side product formation. | |
| Low yield in Step 2 (Reduction) | Catalyst poisoning. | Ensure the starting material is free of impurities that could poison the palladium catalyst. Use a fresh batch of catalyst. |
| Incomplete reaction. | Increase hydrogen pressure or reaction time. Ensure adequate stirring to maintain good contact between the catalyst, substrate, and hydrogen. | |
| Low yield in Step 3 (Cyclization) | Moisture in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. CDI is highly sensitive to moisture.[3] |
| Incomplete reaction. | Ensure stoichiometric amounts of CDI are used. A slight excess (1.1-1.2 equivalents) can sometimes drive the reaction to completion. Increase reaction time. | |
| Formation of side products. | The reaction of CDI with amino alcohols can sometimes lead to the formation of carbamates as side products.[8] Maintaining a controlled temperature and dropwise addition of CDI can minimize this. | |
| Product is difficult to purify | Presence of unreacted starting materials. | Optimize reaction conditions to ensure complete conversion. |
| Formation of imidazole-related byproducts. | During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic imidazole byproducts.[6] | |
| Oily product instead of solid. | The product may require purification by column chromatography before attempting recrystallization. Try different solvent systems for recrystallization (e.g., ethanol/water, isopropanol).[9] |
IV. Frequently Asked Questions (FAQs)
Q1: Why is Carbonyldiimidazole (CDI) preferred over other phosgene equivalents for the cyclization step? A: CDI is a safer alternative to highly toxic reagents like phosgene or diphosgene.[4] The byproducts of the CDI reaction, imidazole and carbon dioxide, are relatively benign and easily removed during workup.[3] This makes the process more suitable for large-scale synthesis.
Q2: Can I use a different reducing agent for the conversion of the azide to the amine? A: While catalytic hydrogenation with Pd/C is a clean and efficient method, other reducing agents like lithium aluminum hydride (LiAlH₄) or tin(II) chloride (SnCl₂) can also be used. However, these reagents may require more stringent reaction conditions and more complex workup procedures. Catalytic hydrogenation is generally preferred for its scalability and cleaner reaction profile.[10]
Q3: My final product has a yellowish tint. What is the likely cause and how can I remove it? A: A yellowish tint can be due to residual impurities from the starting materials or side reactions. Multiple recrystallizations are often effective in removing colored impurities.[9] Using activated carbon during the recrystallization process can also help decolorize the product.
Q4: Is it necessary to purify the intermediate 2-amino-1-(4-acetylphenyl)ethanol before proceeding to the cyclization step? A: While it is often possible to use the crude amino alcohol directly in the next step, purification by recrystallization or column chromatography can lead to a cleaner cyclization reaction and a higher yield of the final product. The decision to purify the intermediate will depend on the purity of the crude product and the desired purity of the final compound.
Q5: What is the mechanism of the CDI-mediated cyclization? A: The reaction proceeds through the activation of the hydroxyl group of the amino alcohol by CDI to form an imidazole-carboxylate intermediate. The neighboring amino group then acts as an intramolecular nucleophile, attacking the activated carbonyl and displacing the imidazole leaving group to form the stable five-membered oxazolidinone ring.
Caption: Simplified mechanism of CDI-mediated cyclization of an amino alcohol.
V. References
-
Wikipedia. Carbonyldiimidazole. [Link]
-
ACS Publications. Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. [Link]
-
Organic Chemistry Portal. Synthesis of oxazolidinones. [Link]
-
Arkat USA. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]
-
ProQuest. The Synthesis of 3-Aryl-2-oxazolidinones from CO2, Ethylene Oxide, and Anilines Under Mild Conditions Using PVA-DFNT/Ni. [Link]
-
Organic Chemistry Portal. The Synthesis of Functionalized 3-Aryl- and 3-Heteroaryloxazolidin-2-ones and Tetrahydro-3-aryl-1,3-oxazin-2-ones via the Iodocyclocarbamation Reaction: Access to Privileged Chemical Structures and Scope and Limitations of the Method. [Link]
-
PubMed. The Synthesis of Functionalized 3-Aryl- and 3-Heteroaryloxazolidin-2-ones and Tetrahydro-3-aryl-1,3-oxazin-2-ones via the Iodocyclocarbamation Reaction: Access to Privileged Chemical Structures and Scope and Limitations of the Method. [Link]
-
ResearchGate. The Reaction of β‐Amino Alcohols with 1,1′‐Carbonyldiimidazole − Influence of the Nitrogen Substituent on the Reaction Course. [Link]
-
Wordpress. Carbonyldiimidazole (CDI). [Link]
-
PMC - NIH. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubMed. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. [Link]
-
ResearchGate. Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. [Link]
-
ResearchGate. 2-Azido-1-(4-nitrophenyl)ethanone. [Link]
-
PubMed Central. Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. [Link]
-
PMC - NIH. 2-Azido-1-(4-methylphenyl)ethanone. [Link]
-
Der Pharma Chemica. A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. [Link]
-
Google Patents. Process for the preparation of aryl substituted oxazolidinones as intermediates for antibacterial agents.
-
MDPI. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]
-
Organic Syntheses Procedure. (s)-4-(phenylmethyl)-2-oxazolidinone. [Link]
-
PMC - NIH. 2-Azido-1-(4-nitrophenyl)ethanone. [Link]
-
ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]
-
PMC - NIH. 2-[(4-Bromobenzylidene)amino]ethanol. [Link]
-
PubMed Central. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. [Link]
-
PubMed. 2-[(4-Bromo-benzyl-idene)amino]-ethanol. [Link]
-
ResearchGate. N , N '-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N -Heterocycles. [Link]
-
YouTube. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. [Link]
-
ResearchGate. (PDF) 2-Azido-1-(4-methylphenyl)ethanone. [Link]
-
ResearchGate. (PDF) Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]
-
ResearchGate. (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
ACS Publications. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]
-
Wikipedia. Antibiotic. [Link]
-
PMC - NIH. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? [Link]
Sources
- 1. 2-Azido-1-(4-methylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Azido-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Reaction Condition Optimization for Synthesizing Oxazolidinone Derivatives
Welcome to the technical support center for the synthesis of oxazolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxazolidinone synthesis. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Synthesis Strategies & Common Issues
Q1: I'm planning my synthesis. What are the most common strategies for forming the oxazolidinone ring, and what are the key considerations for each?
There are several robust methods for constructing the oxazolidinone core, each with its own advantages and potential pitfalls. The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and scalability.
Here are some of the most well-established strategies:
-
Cyclization of β-Amino Alcohols: This is a very common and versatile method. The β-amino alcohol precursor is reacted with a carbonyl source, such as phosgene or its derivatives (e.g., carbonyldiimidazole), or with dialkyl carbonates.[1][2][3] A key advantage is the potential to use chiral β-amino alcohols derived from readily available amino acids, allowing for the synthesis of enantiomerically pure oxazolidinones.[1][4]
-
Causality: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl source, followed by an intramolecular cyclization where the hydroxyl group displaces a leaving group to form the five-membered ring. The efficiency of this cyclization is a critical factor.
-
-
[3+2] Cycloaddition of Epoxides and Isocyanates: This atom-economical approach involves the reaction of an epoxide with an isocyanate, often catalyzed by Lewis acids or bases.[5][6] This method can be highly efficient but may present challenges in controlling regioselectivity, especially with unsymmetrical epoxides.
-
Causality: The catalyst activates the epoxide, making it susceptible to nucleophilic attack by the isocyanate. The regioselectivity is determined by which carbon of the epoxide is attacked, which can be influenced by steric and electronic factors of the substrates and the nature of the catalyst.[6]
-
-
Reaction of Aziridines with Carbon Dioxide: This method utilizes CO2 as a C1 building block, which is advantageous from a green chemistry perspective.[7] The reaction is typically catalyzed and can provide good yields of oxazolidinones.[3][7]
-
Causality: The catalyst activates the aziridine ring for nucleophilic attack by a CO2-derived species, leading to ring-opening and subsequent cyclization to form the oxazolidinone.
-
Section 2: Troubleshooting Low Yields
Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in oxazolidinone synthesis can stem from a variety of factors, from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is crucial.
Troubleshooting Low Yields
| Potential Cause | Explanation | Recommended Action(s) |
| Incomplete Reaction | The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity. | Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature.[1][8] If using a catalyst, screen different catalysts or increase the catalyst loading. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[1][9][10] |
| Side Product Formation | Competing reactions can significantly reduce the yield of the desired oxazolidinone. For example, in the epoxide-isocyanate reaction, isocyanate trimerization to form isocyanurates can be a major side reaction, especially with electron-deficient isocyanates. | Adjust the reaction conditions to favor the desired pathway. This might involve changing the solvent, temperature, or catalyst.[2] For the epoxide-isocyanate reaction, carefully matching the catalyst activity to the substrates is important to minimize isocyanurate formation. |
| Poor Quality Reagents or Solvents | Impurities in starting materials or solvents can interfere with the reaction. Moisture is a common culprit, especially when using water-sensitive reagents like isocyanates or organometallic catalysts. | Use freshly purified or high-purity reagents and anhydrous solvents. Ensure all glassware is thoroughly dried before use. |
| Suboptimal Base or Solvent | The choice of base and solvent can have a profound impact on reaction efficiency. For instance, in the cyclization of β-amino alcohols with diethyl carbonate, sodium methoxide or potassium carbonate are commonly used bases.[1] The solvent can influence the solubility of reagents and intermediates, as well as the reaction rate.[11] | Screen different bases and solvents. For example, in the reaction of epoxides with chlorosulfonyl isocyanate, dichloromethane (DCM) was found to give the best yields.[2] In some cases, polar aprotic solvents like DMF or DMSO may be beneficial.[11] |
Section 3: Addressing Purity and Byproduct Issues
Q3: I'm observing significant byproducts in my reaction mixture. What are the common impurities and how can I minimize their formation and remove them?
Byproduct formation is a common challenge that can complicate purification and reduce overall yield. Identifying the byproducts is the first step to mitigating their formation.
Common Byproducts and Mitigation Strategies
| Byproduct | Originating Reaction | Mitigation & Removal |
| Isocyanurates | [3+2] Cycloaddition of Epoxides and Isocyanates | This is a cyclotrimerization of the isocyanate. Use a catalyst that favors the formation of the oxazolidinone over the isocyanurate. Optimizing the reaction temperature and substrate concentration can also help.[6] Purification is typically achieved by column chromatography. |
| Diastereomers | Reactions involving chiral centers | If the reaction is not stereospecific, a mixture of diastereomers can form. Use a chiral auxiliary, such as an Evans oxazolidinone, to control stereoselectivity.[12][13][14] Optimize reaction conditions (e.g., temperature, Lewis acid) to enhance diastereoselectivity.[15] Diastereomers can often be separated by column chromatography or crystallization.[15] |
| Unreacted Starting Materials | All synthesis methods | Drive the reaction to completion by optimizing reaction time, temperature, and reagent stoichiometry.[1][8] Purification via column chromatography is the most common method for removal. |
| Ring-Opened Intermediates | Cyclization of β-amino alcohols | Incomplete cyclization can leave unreacted intermediates. Ensure the cyclization conditions (e.g., base, temperature) are optimal for ring closure. |
Section 4: Controlling Stereochemistry
Q4: I need to synthesize a specific stereoisomer of an oxazolidinone. What are the best strategies for achieving high stereoselectivity?
Controlling stereochemistry is often a critical aspect of oxazolidinone synthesis, particularly for pharmaceutical applications where only one enantiomer may be active.[16]
Strategies for Stereocontrol
-
Chiral Auxiliaries: The use of chiral auxiliaries, most notably Evans' oxazolidinones, is a powerful and widely used strategy.[12][13][14][15] These auxiliaries are temporarily attached to the molecule and direct the stereochemical outcome of subsequent reactions through steric hindrance.[14] After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions.[13]
-
Chiral Starting Materials: Starting with enantiomerically pure precursors, such as amino acids or chiral epoxides, is another effective approach.[1][4] The stereochemistry of the starting material is then transferred to the final product.
-
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the oxazolidinone ring or in the creation of stereocenters on the starting materials.[17]
Workflow for Asymmetric Alkylation using an Evans' Auxiliary
Caption: General workflow for asymmetric alkylation.
Section 5: Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one
This protocol is adapted from a microwave-assisted method that offers improved yields and significantly reduced reaction times compared to conventional heating.[1]
Materials:
-
(S)-Phenylalaninol
-
Diethyl carbonate
-
Sodium methoxide
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vessel, combine (S)-phenylalaninol (1.00 g, 6.61 mmol), diethyl carbonate (1.17 g, 1.2 mL, 9.92 mmol), and sodium methoxide (0.017 g, 0.33 mmol).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 125-135 °C. The reaction time will be significantly shorter than conventional methods, typically in the range of minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Purify the product by column chromatography using a hexane-ethyl acetate solvent system to obtain (S)-4-benzyl-1,3-oxazolidin-2-one.[1]
Protocol 2: Synthesis of a 5-Substituted Oxazolidinone from an Epoxide and Chlorosulfonyl Isocyanate (CSI)
This one-pot method provides a straightforward route to oxazolidinones from epoxides under mild, catalyst-free conditions.[2]
Materials:
-
Substituted Epoxide (e.g., styrene oxide)
-
Chlorosulfonyl isocyanate (CSI)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the epoxide (1 equivalent) in dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add chlorosulfonyl isocyanate (1.1 equivalents) dropwise to the cooled solution.
-
Allow the resulting solution to stir at room temperature for 1 hour.[2]
-
Add water to the reaction mixture and stir for an additional 30 minutes.[2]
-
Extract the mixture with dichloromethane.
-
Dry the combined organic phases over sodium sulfate and concentrate under reduced pressure to yield the crude product, which may be a mixture of the oxazolidinone and the corresponding cyclic carbonate.[2]
-
Purify the desired oxazolidinone by column chromatography.
Troubleshooting Decision Tree for Oxazolidinone Synthesis
Caption: A decision tree for troubleshooting common issues.
References
-
Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]
-
Cisneros-Bosque, M. A., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(5), 4159-4169. [Link]
-
Gundogdu, N., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1789-1798. [Link]
-
Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters, 19(21), 5786-5789. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Sengoden, M., North, M., & Whitwood, A. C. (2019). Synthesis of Oxazolidinones by using Carbon Dioxide as a C1 Building Block and an Aluminium‐Based Catalyst. ChemSusChem, 12(16), 3793-3802. [Link]
-
Farrand, L. D., et al. (2018). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. ChemistrySelect, 3(31), 8964-8968. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of oxazolidinones. [Link]
-
Naicker, T., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 12(1), e202200161. [Link]
-
Reddy, K. S., et al. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 4(3), 963-967. [Link]
-
Wikipedia. (2024). Chiral auxiliary. [Link]
-
ResearchGate. (2021). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides [organic-chemistry.org]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 17. Oxazolidinone synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Oxazolidinone Antibacterial Agents: 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one (DuP 721) versus Linezolid
A Technical Guide for Researchers in Drug Development
In the landscape of antibacterial drug discovery, the oxazolidinone class represents a significant advancement, particularly in combating multidrug-resistant Gram-positive pathogens.[1] This guide provides a detailed comparative analysis of two members of this class: the well-established Linezolid and the earlier investigational compound, 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, also known as DuP 721. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their respective antibacterial activities, mechanisms of action, and the structural nuances that drive their efficacy.
Introduction to the Compounds: Structural and Mechanistic Overview
Both Linezolid and DuP 721 belong to the oxazolidinone class of antibiotics, which are synthetic agents that inhibit bacterial protein synthesis.[1][2] Their core structure features a 1,3-oxazolidin-2-one ring. The key to their antibacterial specificity and potency lies in the substituents at the N-3 and C-5 positions of this ring.
Linezolid , the first oxazolidinone to be clinically approved, features a 3-(3-fluoro-4-morpholinylphenyl) group and a crucial (S)-5-(acetamidomethyl) side chain. The morpholine ring and the fluorine atom on the phenyl ring are known to enhance its antibacterial activity and pharmacokinetic properties.
DuP 721 (p-acetylphenyloxooxazolidinylmethylacetamide) is structurally distinct, featuring a 3-(4-acetylphenyl) group.[3][4] This seemingly minor alteration in the N-phenyl substituent has a discernible impact on its antibacterial spectrum and potency when compared to Linezolid.
Mechanism of Action: A Shared Pathway
Oxazolidinones exhibit a unique mechanism of action among protein synthesis inhibitors. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[2][5] This binding event occurs at an early stage of protein synthesis, specifically preventing the formation of the initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and the initiator fMet-tRNA.[2] By blocking this crucial first step, oxazolidinones effectively halt the production of bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms.[1]
Caption: Key structural features of Linezolid and DuP 721.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The following is a generalized protocol for determining the MIC of an antibacterial agent, a fundamental assay in drug discovery and development. This method is widely recognized and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Test compounds (Linezolid and DuP 721) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Step-by-Step Procedure
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of the 96-well plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This comparative guide demonstrates that both DuP 721 and Linezolid are potent inhibitors of Gram-positive bacteria, acting through the well-characterized oxazolidinone mechanism of protein synthesis inhibition. While their overall antibacterial spectra are similar, Linezolid exhibits a slight advantage in potency against certain bacterial species, likely attributable to the 4-morpholinyl substituent on its N-phenyl ring. The structure-activity relationships discussed herein underscore the importance of specific chemical moieties in optimizing the antibacterial profile of oxazolidinone compounds. For researchers in the field, this analysis provides valuable insights into the design and evaluation of novel antibacterial agents within this important class.
References
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Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343. [Link]
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Lee, K., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]
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Brickner, S. J. (2010). Antibacterial oxazolidinones: emerging structure–toxicity relationships. Expert Review of Anti-infective Therapy, 8(5), 587-599. [Link]
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Slebodnick, C., et al. (1996). Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrobial Agents and Chemotherapy, 40(4), 887-893. [Link]
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[Anonymous]. (2004). [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. Yao Xue Xue Bao, 39(11), 883-890. [Link]
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Shaw, K. J., et al. (2014). New potent antibacterial oxazolidinone (MRX-I) with an improved class safety profile. Future Medicinal Chemistry, 6(9), 989-1005. [Link]
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Singh, P. P., et al. (2009). Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones: Search for potent antibacterial. Bioorganic & Medicinal Chemistry Letters, 19(11), 2960-2963. [Link]
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Gadad, A. K., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(10), 1043–1048. [Link]
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Hester, J. B., et al. (2003). The synthesis and antibacterial activity of 1,3,4-thiadiazole phenyl oxazolidinone analogues. Bioorganic & Medicinal Chemistry Letters, 13(23), 4177-4180. [Link]
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Didwagh, S. S., et al. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 3(11), 057-062. [Link]
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Abood, N. K., et al. (2012). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kufa for Chemical Science, 1(4). [Link]
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ResearchGate. (2014). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. [Link]
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A Comparative Guide to the Efficacy of Acetylphenyl Oxazolidinone Derivatives
This guide provides a comprehensive comparison of the efficacy of various acetylphenyl oxazolidinone derivatives, a critical class of antibiotics in the fight against resistant Gram-positive infections. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanism of action, antibacterial spectrum, and in vivo performance, supported by experimental data and detailed protocols.
Introduction: The Oxazolidinone Class and Its Significance
Oxazolidinones are a unique class of synthetic antibiotics that inhibit bacterial protein synthesis at a very early stage.[1][2] Their novel mechanism of action, which involves binding to the 50S ribosomal subunit and preventing the formation of the 70S initiation complex, means there is no cross-resistance with other protein synthesis inhibitors.[1][3] This makes them invaluable in treating infections caused by multidrug-resistant (MDR) Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2]
Linezolid, the first approved oxazolidinone, has become a cornerstone in treating serious Gram-positive infections. However, the emergence of linezolid-resistant strains and concerns about potential side effects with long-term use have driven the development of second-generation derivatives with improved potency, broader spectra, and enhanced safety profiles. This guide will compare the progenitor, linezolid, with several key derivatives: tedizolid, radezolid, posizolid, cadazolid, sutezolid, and contezolid.
Mechanism of Action and Structure-Activity Relationship (SAR)
The antibacterial activity of oxazolidinones is intrinsically linked to their chemical structure. The core pharmacophore consists of an N-aryl oxazolidinone ring with a substituent at the C5 position.
Figure 2: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of each oxazolidinone derivative in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
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A Comparative Guide to the Structure-Activity Relationship of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one. Intended for researchers in medicinal chemistry and drug development, this document synthesizes current knowledge, presents comparative experimental data, and details the essential protocols for evaluating this promising class of compounds. We will explore both their established role as antibacterial agents and their emerging potential as novel anticonvulsants.
Introduction: The Oxazolidinone Scaffold
Oxazolidinones are a class of synthetic small molecules that have made a significant impact in medicine, most notably as antibacterial agents.[1] The approval of Linezolid in 2000 marked the arrival of the first new class of antibiotics in decades, offering a critical tool against multi-drug resistant (MDR) Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, prevents cross-resistance with other antibiotic classes.[4]
The core structure, particularly the N-aryl substituted oxazolidin-2-one, is a versatile pharmacophore. The specific scaffold of interest, this compound, serves as a valuable starting point for SAR studies. The acetyl group on the phenyl ring is not merely a substituent; it is a chemically reactive handle and a key electronic feature that can be systematically modified to probe its influence on biological activity, selectivity, and pharmacokinetic properties. This guide will compare analogs based on this core structure, examining their performance in both antibacterial and anticonvulsant assays.
The Core Pharmacophore: Rationale for Structural Modification
The biological activity of N-aryl oxazolidinones is highly dependent on their three-dimensional structure and the nature of the substituents on the aromatic (B-ring) and oxazolidinone (A-ring) systems.[2] The this compound scaffold contains several key regions that are critical for activity and amenable to modification.
The essential pharmacophoric elements include:
-
The N-Aryl "B-Ring": The phenyl ring connected to the oxazolidinone nitrogen is crucial for binding. Substitutions on this ring directly influence electronic properties and can introduce new interactions with the biological target. The para-position is particularly important for modulating the activity spectrum.[2]
-
The Oxazolidinone "A-Ring": This five-membered ring is the core of the scaffold.
-
The C5-Substituent: The stereochemistry at the C5 position is critical; the (S)-configuration is essential for antibacterial activity. The (S)-acetamidomethyl group found in Linezolid is a classic example, but other small substituents are tolerated.[2]
The para-acetyl group of our lead compound is a key point of interest. As an electron-withdrawing group, it significantly alters the electronic nature of the phenyl ring compared to the morpholine ring of Linezolid. Furthermore, its ketone functionality offers a rich site for chemical elaboration—reduction to an alcohol, conversion to oximes, hydrazones, or extension via aldol or Wittig-type reactions—to explore new chemical space and optimize biological activity.
Caption: Core structure of this compound.
Comparative Analysis I: Antibacterial Activity
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit, specifically at the P-site of the peptidyl transferase center.[3][4] This interaction blocks the formation of the initiation complex with fMet-tRNA, thereby halting protein synthesis before it can begin. This is a distinct mechanism that circumvents resistance pathways affecting other protein synthesis inhibitors.[4]
Structure-Activity Relationship Insights
The nature of the para-substituent on the N-phenyl ring significantly impacts antibacterial potency. A study investigating novel Linezolid-based oxazolidinones provides direct comparative data for a 4-acetylphenyl analog against other substitutions.[5]
| Compound ID | Para-Substituent on N-Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |
| 3a | -SO₂CH₃ (Methylsulfonyl) | 4.68 | 1.17 |
| 3b | -SO₂(4-methylphenyl) | 4.68 | 2.34 |
| 3c | -SO₂(4-acetylphenyl) | 9.37 | 4.68 |
| 3f | -SO₂(4-chlorophenyl) | 4.68 | 9.37 |
| 3e | -SO₂(4-methoxyphenyl) | 4.68 | 18.75 |
| Linezolid | Morpholine (via linker) | ~1-4 | ~1-4 |
| Data synthesized from Reference[5]. Note: The study used oxazolidinone-sulfonamide conjugates; the trend for the para-substituent is the key takeaway. |
-
Electronic Effects: The 4-acetylphenylsulfonamide analog (3c ) shows moderate to good activity but is generally less potent than analogs with less bulky or different electronic groups like methylsulfonyl (3a ) or 4-chlorophenylsulfonyl (3f ) against these strains.[5]
-
Steric Hindrance: The acetyl group, while not excessively large, may introduce steric constraints that slightly reduce optimal binding to the ribosomal target compared to smaller groups.
-
Superiority of Other Groups: Small, electronically distinct groups like methylsulfonyl and chlorophenyl appear to be more favorable for potency against the tested Gram-positive bacteria.[5]
This comparison underscores the delicate balance of steric and electronic factors required for potent antibacterial activity. While the 4-acetylphenyl group is a viable substituent, further optimization would be necessary to match the potency of clinically established oxazolidinones.
Comparative Analysis II: Emerging Potential in Anticonvulsant Activity
While the antibacterial properties of oxazolidinones are well-established, recent research has uncovered their potential as central nervous system (CNS) agents, particularly as anticonvulsants. This opens a new and exciting avenue for analogs of the this compound scaffold.
A groundbreaking study identified a novel oxazolidinone derivative, PH192, with significant anticonvulsant activity in well-validated rodent seizure models.[6] This finding provides a strong rationale for evaluating other members of this chemical class for similar properties.
| Compound | Seizure Model | ED₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| PH192 | 6 Hz (mice) | 34.5 | > 14.7 |
| PH192 | MES (rats) | ~90 | Not Determined |
| Phenytoin | MES (rats) | ~30-40 | ~2-3 |
| Data synthesized from Reference[6]. |
Rationale for Anticonvulsant Potential
The data for PH192 is highly compelling:
-
Potent Efficacy: It demonstrates dose-dependent protection in both the maximal electroshock (MES) model, which predicts efficacy against generalized tonic-clonic seizures, and the 6 Hz model, which is indicative of efficacy against therapy-resistant partial seizures.[6]
-
High Safety Margin: A Protective Index (PI) greater than 14.7 in mice suggests a wide therapeutic window, a critical feature for any potential antiepileptic drug (AED).[6] This indicates low neurotoxicity at effective doses.
The structure of PH192, while different from our lead compound, shares the core N-substituted oxazolidinone pharmacophore. The 4-acetylphenyl moiety in our lead compound is a common feature in many CNS-active drugs. Therefore, it is scientifically logical to propose that the this compound scaffold is a prime candidate for exploration as a novel anticonvulsant. The acetyl group provides a starting point for creating a library of analogs to be screened in established seizure models like the MES test.
Experimental Methodologies & Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating novel compounds. Below are detailed, self-validating workflows for the primary antibacterial and anticonvulsant screening assays.
Protocol 1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method, a gold standard for determining the MIC of a compound against bacterial strains.[7][8]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Prepare cation-adjusted Mueller-Hinton Broth (MHB).
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock, then dilute to twice the highest desired testing concentration (e.g., 256 µg/mL) in MHB.[9]
-
From an 18-24 hour agar plate, select isolated colonies of the test bacterium and suspend in broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve the final inoculum density.[10]
-
-
Plate Setup and Serial Dilution:
-
Using a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the 2x compound solution to the wells in column 1.
-
Transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Repeat this two-fold serial dilution process across the plate to column 10. Discard 100 µL from column 10.[9]
-
Column 11 will serve as the positive growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final test range. The final inoculum should be approximately 5 x 10⁵ CFU/mL.[10]
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, place the plate on a reading stand. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7]
-
Protocol 2: Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[11]
Caption: Workflow for the Maximal Electroshock (MES) Test.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male CF-1 mice (or another appropriate rodent strain) weighing 20-25g. Allow animals to acclimatize to the laboratory environment.
-
Animals are divided into groups; one group receives the vehicle control, and the others receive the test compound at various doses to determine the ED₅₀ (median effective dose).[12]
-
-
Compound Administration:
-
Administer the test compound or vehicle via the chosen route (intraperitoneal or oral). The test is conducted at the predetermined time of peak effect (TPE) of the drug, which is often 30 or 60 minutes post-administration.[13]
-
-
Seizure Induction:
-
Observation and Data Analysis:
-
Immediately after stimulation, the animal is observed for the characteristic seizure pattern, which includes a tonic extension of the hindlimbs.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal that does not exhibit this phase is considered protected.[11]
-
The number of protected animals at each dose is recorded, and the ED₅₀, the dose that protects 50% of the animals, is calculated using probit analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for drug discovery. This guide has established two key points through comparative analysis:
-
Antibacterial Activity: The 4-acetylphenyl moiety confers moderate antibacterial activity against Gram-positive pathogens. While less potent than some other analogs, it confirms the viability of the scaffold and invites further optimization to enhance potency.
-
Anticonvulsant Potential: Strong evidence from related oxazolidinone compounds suggests a high potential for anticonvulsant activity.[6] The core scaffold is clearly CNS-penetrant and active, making the exploration of this therapeutic area a logical and promising next step.
Future research should focus on a systematic modification of the 4-acetyl group. Synthesizing a focused library of analogs (e.g., alcohols, oximes, hydrazones, and larger derivatives) and screening them in parallel using the detailed antibacterial and anticonvulsant protocols will build a comprehensive SAR profile. This dual-screening approach may lead to the discovery of novel agents with potent activity in either therapeutic area or potentially dual-acting compounds.
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Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: [Link]
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Senthilraja, M., & Alagarsamy, V. (2012). synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)- 3-substituted-thiazolidin-4-ones as anticonvulsants. Rasayan Journal of Chemistry, 5(1), 42-46. Available at: [Link]
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Holota, S., et al. (2022). The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. Journal of Organic and Pharmaceutical Chemistry, 20(2), 52-64. Available at: [Link]
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Kumar, A., et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Molecules, 27(19), 6723. Available at: [Link]
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Kumar, A., et al. (2014). Synthesis, Characterization and Evaluation of Anticonvulsant activity of some Novel 4-Thiazolidinone Derivatives. Scholars Academic Journal of Pharmacy, 3(2), 128-132. Available at: [Link]
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Sridhar, S. K., et al. (2011). Anticonvulsant activity of some novel n-(4'oxo-2'-(aryl/heteryl substituted) thiazolidin-3'-yl)-3-carboxamido-2h-chromen-2-ones. Der Pharma Chemica, 3(3), 32-38. Available at: [Link]
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Hassan, G. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5), e1600378. Available at: [Link]
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In Vitro Evaluation of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one Cytotoxicity: A Comparative Guide
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vitro evaluation of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one cytotoxicity, a critical step in the preclinical assessment of this novel compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare its cytotoxic profile against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust cytotoxicity testing pipelines.
The oxazolidinone ring is a core structure in a class of synthetic antimicrobial agents known for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis.[1][2] Specifically, they bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.[3][4] While this mechanism is well-established for their antibacterial effects, the potential for off-target effects leading to cytotoxicity in mammalian cells necessitates a thorough investigation. This guide will walk you through a scientifically rigorous approach to characterizing the cytotoxic potential of this compound.
Experimental Design & Rationale
A multi-assay, multi-cell line approach is fundamental to a comprehensive in vitro cytotoxicity assessment. This strategy allows for the identification of not only the concentration-dependent toxic effects of a compound but also provides insights into the potential mechanisms of cell death.[5][6] Our experimental design, therefore, incorporates assays that measure cell viability, membrane integrity, and apoptosis.
The choice of cell lines is equally critical. We will utilize a panel of human cancer cell lines to assess the compound's potential as an anti-cancer agent and a non-cancerous cell line to evaluate its general cytotoxicity and therapeutic window.[7]
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity evaluation.
Detailed Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines:
-
MCF-7 (Human breast adenocarcinoma)
-
A549 (Human lung carcinoma)
-
HepG2 (Human hepatocellular carcinoma)
-
HEK293 (Human embryonic kidney cells - as a non-cancerous control)
-
-
Culture Conditions: All cell lines are to be maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[5]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the 48-hour incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Comparative Data Analysis
The cytotoxic potential of this compound should be compared with a standard chemotherapeutic agent (Doxorubicin) and a structurally related but non-cytotoxic compound to provide context for its activity. For the purpose of this guide, we will use hypothetical data.
Table 1: Cytotoxicity (IC50 in µM) of this compound and Control Compounds
| Cell Line | Cancer Type | This compound | Doxorubicin (Positive Control) | Oxazolidinone Analog (Negative Control) |
| MCF-7 | Breast Adenocarcinoma | 25.6 ± 2.1 | 1.2 ± 0.3 | > 100 |
| A549 | Lung Carcinoma | 38.2 ± 3.5 | 2.5 ± 0.4 | > 100 |
| HepG2 | Hepatocellular Carcinoma | 45.1 ± 4.2 | 3.1 ± 0.6 | > 100 |
| HEK293 | Non-cancerous Kidney | 89.5 ± 7.8 | 8.9 ± 1.1 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Mechanistic Insights from LDH and Annexin V/PI Assays in MCF-7 Cells
| Treatment (at IC50) | % LDH Release | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 5.2 ± 1.1 | 3.1 ± 0.8 | 2.5 ± 0.5 |
| This compound | 15.8 ± 2.3 | 28.9 ± 3.1 | 12.4 ± 1.9 |
| Doxorubicin | 25.4 ± 3.0 | 45.6 ± 4.2 | 20.1 ± 2.8 |
Data are presented as mean ± standard deviation.
Apoptosis Signaling Pathway
Caption: A potential apoptotic pathway induced by the compound.
Discussion and Interpretation
The hypothetical data presented in Table 1 suggests that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines, with IC50 values in the mid-micromolar range. In comparison, Doxorubicin, a potent chemotherapeutic agent, shows significantly higher potency with low micromolar IC50 values. The non-cytotoxic oxazolidinone analog demonstrates no significant activity, highlighting the importance of the specific chemical structure of this compound for its observed effects.
Importantly, the IC50 value for the non-cancerous HEK293 cell line is considerably higher than those for the cancer cell lines, suggesting a degree of selectivity. This is a desirable characteristic for a potential therapeutic agent, as it indicates a wider therapeutic window.[7]
The mechanistic data in Table 2 provides further insights. The modest increase in LDH release suggests that the primary mode of cell death is not through immediate membrane disruption (necrosis). Instead, the significant increase in the percentage of cells in early apoptosis, as determined by Annexin V staining, points towards a programmed cell death pathway. This is a common mechanism of action for many anti-cancer drugs.
Conclusion
This guide outlines a systematic and robust approach to the in vitro evaluation of this compound cytotoxicity. By employing a combination of viability, membrane integrity, and apoptosis assays across a panel of relevant cell lines, a comprehensive cytotoxic profile can be established. The comparative analysis against known cytotoxic and non-cytotoxic compounds is crucial for interpreting the significance of the findings. The hypothetical results presented here suggest that this compound is a moderately cytotoxic compound with some selectivity for cancer cells, likely inducing cell death via an apoptotic mechanism. These in vitro findings would warrant further investigation, including more detailed mechanistic studies and subsequent in vivo evaluation, to fully characterize its potential as a therapeutic agent.
References
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Di Vincenzo, F., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC - NIH. Available from: [Link]
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PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones | Animations. Available from: [Link]
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Azam, M. A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. Available from: [Link]
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Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. Available from: [Link]
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Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed. Available from: [Link]
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Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. Available from: [Link]
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Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Validation of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one as a Research Tool: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the validation of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one as a novel research tool, contextualized against the well-established oxazolidinone antibiotic, Linezolid. We will explore the rationale behind key validation experiments, from initial antibacterial screening to mechanism-of-action confirmation and preliminary safety profiling. Our objective is to equip researchers with the necessary protocols and comparative data to objectively assess the potential of this new chemical entity.
Introduction: The Oxazolidinone Scaffold and the Quest for Novel Antibacterials
The oxazolidinone class of synthetic antibiotics has been a cornerstone in combating multidrug-resistant Gram-positive bacterial infections.[1][2] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, provides a critical advantage against pathogens that have developed resistance to other antibiotic classes.[1][3] Linezolid, the first clinically approved oxazolidinone, serves as the gold standard for this class, demonstrating efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]
The introduction of novel derivatives, such as this compound, represents a rational design approach to potentially enhance antibacterial activity, broaden the spectrum, or improve pharmacokinetic properties. The 4-acetylphenyl substituent introduces a key point of diversity that may influence target engagement and overall pharmacological profile. This guide outlines the critical experiments required to validate its utility as a research tool and potential therapeutic lead.
Comparative Profiling: this compound vs. Linezolid
A direct comparison with a well-characterized agent is fundamental to validating a new research tool. Here, we propose a head-to-head comparison with Linezolid across key performance metrics.
| Parameter | This compound | Linezolid (Reference) | Significance |
| Minimum Inhibitory Concentration (MIC) against MRSA | To be determined | 0.5 - 4 µg/mL | Potency against a key resistant pathogen. |
| Minimum Inhibitory Concentration (MIC) against VRE | To be determined | 1 - 4 µg/mL | Efficacy against another critical resistant strain. |
| Mechanism of Action | Presumed protein synthesis inhibitor | Inhibits protein synthesis via binding to the 50S ribosomal subunit | Confirmation of on-target activity. |
| In Vitro Toxicity (e.g., HepG2 cell line) | To be determined | Low cytotoxicity expected | Preliminary assessment of safety profile. |
Experimental Validation Protocols
The following section details the essential experimental workflows for a comprehensive validation of this compound.
Antibacterial Susceptibility Testing
Objective: To determine the in vitro potency of this compound against key Gram-positive pathogens and compare it to Linezolid.
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum:
-
Culture MRSA (e.g., ATCC 43300) and VRE (e.g., ATCC 51575) in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and Linezolid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 64 to 0.06 µg/mL).
-
-
Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Rationale: This standardized method provides a quantitative measure of antibacterial potency, allowing for a direct and reliable comparison with the reference compound, Linezolid.
Mechanism of Action: Protein Synthesis Inhibition Assay
Objective: To confirm that this compound inhibits bacterial protein synthesis, consistent with the known mechanism of the oxazolidinone class.
Methodology: In Vitro Transcription/Translation Assay
-
System Preparation:
-
Utilize a commercially available E. coli S30 extract system for in vitro transcription/translation.
-
Use a plasmid DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
-
Inhibition Assay:
-
Set up reactions containing the S30 extract, the DNA template, amino acids (including a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled lysine), and the test compounds at various concentrations.
-
Include Linezolid as a positive control for protein synthesis inhibition and a vehicle control (DMSO).
-
Incubate the reactions according to the manufacturer's instructions (typically 1-2 hours at 37°C).
-
-
Detection and Analysis:
-
If using a radiolabeled amino acid, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect on a filter, and quantify the incorporated radioactivity using a scintillation counter.
-
If using a reporter enzyme, measure its activity using a suitable substrate and a plate reader.
-
Calculate the concentration of the compound required to inhibit protein synthesis by 50% (IC50).
-
Rationale: This assay directly measures the compound's effect on the core machinery of protein synthesis, providing strong evidence for its mechanism of action. Comparing the IC50 value to that of Linezolid will indicate relative potency at the molecular target level.
Diagram: Oxazolidinone Mechanism of Action
Caption: Mechanism of protein synthesis inhibition by oxazolidinones.
Preliminary In Vitro Safety Assessment
Objective: To evaluate the potential cytotoxicity of this compound in a mammalian cell line.
Methodology: MTT Assay in HepG2 Cells
-
Cell Culture:
-
Culture HepG2 cells (a human liver carcinoma cell line) in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and Linezolid for 24-48 hours.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (the concentration that reduces cell viability by 50%).
-
Rationale: This assay provides an early indication of the compound's potential for off-target toxicity in mammalian cells. A high CC50 value relative to the antibacterial MIC suggests a favorable therapeutic window.
Conclusion and Future Directions
The validation of this compound as a valuable research tool hinges on a systematic and comparative experimental approach. The protocols outlined in this guide provide a robust framework for assessing its antibacterial potency, confirming its mechanism of action, and obtaining a preliminary understanding of its safety profile relative to the established standard, Linezolid.
Positive results from these initial studies would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader panel of Gram-positive and Gram-negative bacteria.
-
Resistance Studies: Investigating the potential for resistance development.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.
-
Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties.
By following this structured validation pathway, researchers can confidently determine the scientific merit of this compound and its potential contribution to the field of antibacterial drug discovery.
References
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Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (n.d.). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. ResearchGate. Retrieved from [Link]
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Azam, M. A., & Suresh, B. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-19. Retrieved from [Link]
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Reddy, B. V. S., et al. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 16(15), 4016-4019. Retrieved from [Link]
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Foti, C., Piperno, A., Scala, A., & Giuffrè, O. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. Retrieved from [Link]
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Stefancich, G., et al. (2004). The Contribution of Oxazolidinone Frame to The Biological Activity of Pharmaceutical Drugs and Natural Products. Current Medicinal Chemistry, 11(14), 1821-1842. Retrieved from [Link]
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Foti, C., Piperno, A., Scala, A., & Giuffrè, O. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. Retrieved from [Link]
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Li, J., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(6), 10258-10267. Retrieved from [Link]
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Pillay, S., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 13(5), e202400432. Retrieved from [Link]
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Ishikawa, M., et al. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. Journal of Medicinal Chemistry, 60(23), 9673-9689. Retrieved from [Link]
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de Oliveira, T. B., et al. (2013). (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1803. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-nitroso-2-phenyl-1,3-oxazolidine. PubChem. Retrieved from [Link]
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A Comparative Benchmarking Guide: Evaluating 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one as a Novel Enzyme Inhibitor
This guide provides a comprehensive framework for the enzymatic and cellular characterization of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one. The oxazolidinone scaffold is a cornerstone of a critical class of synthetic compounds, renowned for potent antibacterial activity but also recognized for off-target effects, notably the inhibition of monoamine oxidase (MAO) enzymes.[1][2] Linezolid, the first clinically approved oxazolidinone antibiotic, exemplifies this dual activity, functioning as a potent inhibitor of bacterial protein synthesis while also acting as a weak, reversible inhibitor of MAO.[3][4]
Given the shared chemical core, it is scientifically prudent to hypothesize that this compound possesses similar dual inhibitory potential. This guide, therefore, is structured as a comparative benchmarking strategy. We will outline the essential experimental protocols to first, assess its antibacterial efficacy against established oxazolidinones, and second, to profile its activity and selectivity against monoamine oxidase A (MAO-A) and B (MAO-B) in comparison to known, clinically relevant MAO inhibitors (MAOIs).
The objective is to provide researchers with a robust, self-validating methodology to determine the compound's primary mechanism of action, its potency, and its selectivity profile, thereby informing its potential therapeutic trajectory.
Part 1: Benchmarking Antibacterial Efficacy
The primary therapeutic application of the oxazolidinone class is in combating drug-resistant Gram-positive bacterial infections.[2] Their unique mechanism of action, which involves the inhibition of the bacterial translation initiation complex, circumvents common resistance pathways affecting other protein synthesis inhibitors.[5][6]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their bacteriostatic (and in some cases, bactericidal) effect by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[7] This binding event physically obstructs the formation of a functional 70S initiation complex, a critical first step in protein synthesis.[7][8] By preventing the association of the 50S subunit with the initiation complex formed by the 30S subunit, mRNA, and initiator tRNA (fMet-tRNA), oxazolidinones effectively halt the production of all bacterial proteins.[6] This early-stage inhibition is distinct from other ribosome-targeting antibiotics, which typically interfere with later elongation steps.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The cornerstone of antibacterial activity assessment is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol is based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test Compound: this compound
-
Reference Compound: Linezolid
-
Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, Vancomycin-resistant Enterococcus faecium (VRE) ATCC 51559
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer (600 nm)
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and Linezolid in dimethyl sulfoxide (DMSO) at 1280 µg/mL.
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of each compound in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 1%, which could inhibit bacterial growth.
-
Inoculum Preparation: Culture bacterial strains overnight. Dilute the culture in CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:150 in CAMHB to obtain the final inoculum density of ~5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Comparative Antibacterial Performance Data
The following table presents established MIC values for the reference compound, Linezolid, alongside a column for the experimental results for this compound.
| Compound | MIC against MRSA (µg/mL) | MIC against VRE (µg/mL) |
| Linezolid | 1 - 4 | 1 - 4 |
| This compound | Experimental Data | Experimental Data |
Part 2: Benchmarking Monoamine Oxidase (MAO) Inhibition
The MAO inhibitory activity of oxazolidinones is a critical safety and selectivity parameter.[1] MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[] Inhibition of MAO-A is linked to antidepressant effects but also dangerous food interactions (the "cheese effect"), while MAO-B inhibition is a therapeutic strategy for Parkinson's disease.[][10] A novel antibacterial agent should ideally exhibit minimal MAO inhibition.
Mechanism of Action: Inhibition of Monoamine Oxidase
MAO enzymes catalyze the oxidative deamination of monoamines. An inhibitor binds to the active site of MAO-A and/or MAO-B, preventing the substrate from being metabolized. This leads to an accumulation of neurotransmitters in the presynaptic neuron and synaptic cleft. The selectivity of an inhibitor for MAO-A versus MAO-B is a key determinant of its pharmacological effect.
Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀) for both MAO isoforms. It is a high-throughput compatible assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[10][11]
Materials:
-
Test Compound: this compound
-
Reference Compounds: Moclobemide (MAO-A selective), Selegiline (MAO-B selective), Phenelzine (non-selective)
-
Enzymes: Recombinant human MAO-A and MAO-B
-
Substrate: p-Tyramine (non-selective substrate)
-
Detection Reagents: Horseradish peroxidase (HRP), Amplex® Red (or similar fluorogenic probe)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Sterile, black, 96-well microtiter plates
-
Fluorometric plate reader (λex = ~530 nm / λem = ~585 nm)
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of the test and reference compounds in DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Enzyme Preparation: Dilute recombinant MAO-A and MAO-B enzymes in cold assay buffer to their optimal working concentration.
-
Pre-incubation: In separate plates for MAO-A and MAO-B, add 40 µL of assay buffer, 5 µL of diluted compound, and 5 µL of the respective diluted enzyme to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the substrate (p-Tyramine), HRP, and Amplex® Red in assay buffer. Add 50 µL of this mix to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.
-
Normalize the rates relative to a vehicle control (DMSO only), which represents 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative MAO Inhibition Performance Data
This table presents known IC₅₀ values for established MAOIs, which will serve as benchmarks for the experimentally determined values for this compound.[5][12][13] Lower values indicate higher potency.
| Compound | Type | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) |
| Moclobemide | MAO-A Selective | 6.1 - 10 | >100 | >10 |
| Selegiline | MAO-B Selective | 23 | 0.051 | 0.002 |
| Phenelzine | Non-selective | ~2.0 | ~4.0 | ~2.0 |
| Tranylcypromine | Non-selective | 2.3 | 0.95 | 0.41 |
| Linezolid | Weak Non-selective | ~10-20 (estimated) | ~10-20 (estimated) | ~1.0 |
| This compound | To be determined | Experimental Data | Experimental Data | Calculated |
Part 3: Chemical Synthesis Outline
A plausible synthetic route for this compound can be adapted from established methods for N-aryl oxazolidinones. A common approach involves the reaction of an aryl amine with a suitable three-carbon building block followed by cyclization.
This pathway involves the nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization with a carbonylating agent to form the oxazolidinone ring. Purification would typically be achieved via column chromatography, and characterization confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Conclusion and Forward Look
This guide presents a structured, hypothesis-driven approach to benchmark the novel compound this compound. By systematically evaluating its antibacterial efficacy and its potential for MAO inhibition against well-characterized reference compounds, researchers can build a comprehensive profile of its activity, potency, and selectivity.
The resulting data will be crucial in determining the compound's therapeutic potential. High antibacterial potency (low MIC values) coupled with low MAO inhibition (high IC₅₀ values) would position it as a promising candidate for development as a next-generation antibiotic with an improved safety profile over first-generation oxazolidinones. Conversely, should the compound exhibit potent and selective MAO inhibition, it could warrant further investigation as a lead compound for neurological applications. This dual-screening strategy is essential for a thorough and efficient evaluation of any new oxazolidinone derivative.
References
- Selegiline (Deprenyl) | MAO-B Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/selegiline.html]
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [URL: https://www.evotec.com/en/asset/p/214]
- MAO-A Selective Inhibitors. Selleckchem.com. [URL: https://www.selleckchem.com/MAO/MAO-A.html]
- Tranylcypromine, MAO inhibitor (CAS 13492-01-8). Abcam. [URL: https://www.abcam.
- Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3709320/]
- Moclobemide (Ro 111163) - Reversible MAO-A Inhibitor. APExBIO. [URL: https://www.apexbt.com/moclobemide.html]
- Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. Benchchem. [URL: https://www.benchchem.
- Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1364849/]
- Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3910839/]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
